molecular formula C45H55NO14 B569410 Dihydrocephalomannine CAS No. 159001-25-9

Dihydrocephalomannine

货号: B569410
CAS 编号: 159001-25-9
分子量: 833.9 g/mol
InChI 键: OKEKLOJNCOIPIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrocephalomannine, also known as this compound, is a useful research compound. Its molecular formula is C45H55NO14 and its molecular weight is 833.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

159001-25-9

分子式

C45H55NO14

分子量

833.9 g/mol

IUPAC 名称

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)

InChI 键

OKEKLOJNCOIPIT-UHFFFAOYSA-N

手性 SMILES

CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

规范 SMILES

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

同义词

N-Debenzoyl-N-α-methylbutyrylpaclitaxel;  7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative;  [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy

产品来源

United States

Foundational & Exploratory

A Comprehensive Review of Dihydrocephalomannine: A Taxane with Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocephalomannine, a natural taxane derivative closely related to the highly successful anti-cancer drug Paclitaxel (Taxol), represents an intriguing molecule within the field of oncology drug development. As a derivative of Cephalomannine, it shares the core taxane structure responsible for microtubule stabilization, a mechanism that has proven effective in treating a variety of cancers. However, literature suggests that this compound exhibits a nuanced biological profile, including reduced cytotoxicity and tubulin binding affinity when compared to Paclitaxel. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its synthesis, proposed mechanism of action, and the limited available data on its biological activity. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential and structure-activity relationships of this and other taxane analogs.

Introduction

The taxane family of diterpenoids, originally isolated from the Pacific yew tree, Taxus brevifolia, has revolutionized cancer chemotherapy. Paclitaxel and its semi-synthetic analogue Docetaxel are cornerstones in the treatment of breast, ovarian, lung, and other solid tumors. Their clinical success has spurred extensive research into other naturally occurring taxanes and their synthetic derivatives in a quest for compounds with improved efficacy, better safety profiles, and activity against resistant tumors.

This compound is one such naturally occurring taxane, found as an impurity in the production of Paclitaxel from plant cell fermentation.[1] Structurally, it is an analog of Paclitaxel and a derivative of Cephalomannine.[1] Like other taxanes, its mode of action is believed to involve the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1] Despite its close structural relationship to Paclitaxel, this compound is reported to have reduced cytotoxicity and tubulin binding activity. This characteristic, while seemingly a disadvantage, presents a unique opportunity for research into the fine-tuning of taxane activity and the potential for developing analogs with a wider therapeutic window.

This whitepaper will delve into the available scientific literature to provide a detailed overview of this compound, focusing on its synthesis, purification, biological activity, and mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 159001-25-9[1]
Molecular Formula C45H55NO14[1]
Molecular Weight 833.92 g/mol [1]
Synonyms 2",3"-Dihydrocephalomannine, sec-Butyl Analog of Paclitaxel, Paclitaxel - Impurity R, N-Debenzoyl-N-α-methylbutyrylpaclitaxel[1]
Appearance White to off-white powder[1]
Purity ≥96% (commercially available)[1]

Synthesis and Purification

The synthesis of this compound is not typically a primary research goal, as it is a naturally occurring compound. However, its formation from Cephalomannine via hydrogenation is a known process. A patented method for the conversion of Cephalomannine to Taxol describes a hydrogenation step that would yield this compound.[2]

Experimental Protocol: Synthesis of this compound from Cephalomannine

The following protocol is inferred from the general procedures described for the hydrogenation of taxanes.

Objective: To synthesize this compound by catalytic hydrogenation of the C-2', C-3' double bond of the N-acyl side chain of Cephalomannine.

Materials:

  • Cephalomannine

  • Catalyst: Palladium on carbon (Pd/C), 5% or 10%

  • Solvent: Anhydrous ethanol or ethyl acetate

  • Hydrogen gas (H2)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel equipped with a magnetic stirrer and a gas inlet

Procedure:

  • Dissolve Cephalomannine in the chosen anhydrous solvent in the reaction vessel.

  • Flush the vessel with an inert gas to remove any oxygen.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the reaction vessel and flush with hydrogen gas.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

Purification of this compound from the reaction mixture or natural extracts can be achieved using chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) is a suitable method for obtaining high-purity this compound.

Experimental Protocol: HPLC Purification of this compound

The following is a general protocol for the reversed-phase HPLC purification of taxanes, which can be adapted for this compound.

Objective: To purify this compound using preparative reversed-phase HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Crude this compound dissolved in a minimal amount of the initial mobile phase mixture.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% Acetonitrile in Water).

  • Inject the dissolved crude sample onto the column.

  • Elute the compounds using a linear gradient of increasing Acetonitrile concentration (e.g., 50% to 100% Acetonitrile over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 227 nm for taxanes).

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Biological Activity and Mechanism of Action

This compound, as a taxane, is presumed to exert its anticancer effects through the stabilization of microtubules. This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.

In Vitro Cytotoxicity

Table 2: In Vivo Efficacy of Cephalomannine in a Mesothelioma Xenograft Model

Treatment GroupDoseMedian Overall Survival (days)P-value vs. VehicleReference
Vehicle Control-55-[3]
Cephalomannine2 mg/kg750.0021[3]

This data on Cephalomannine suggests that taxanes with modifications at the N-acyl side chain retain significant in vivo anti-tumor activity.

Mechanism of Action

The primary mechanism of action for taxanes is the stabilization of microtubules. This leads to a cascade of downstream effects culminating in cell death.

  • Microtubule Stabilization: this compound is believed to bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This disrupts the normal dynamic instability of microtubules.

  • Mitotic Arrest: The stabilization of microtubules prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. In a study on Cephalomannine, an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2 were observed, suggesting the involvement of the mitochondrial pathway of apoptosis.[3]

  • Induction of Oxidative Stress: The same study on Cephalomannine demonstrated an increase in reactive oxygen species (ROS) production and a reduction in the oxygen consumption rate (OCR) in mesothelioma cells, indicating a potential role for oxidative stress in its anticancer activity.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced G2/M Arrest and Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanism of taxanes.

G2M_Arrest_Apoptosis cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway DHC This compound Microtubules Microtubules DHC->Microtubules Stabilization G2M G2/M Arrest Microtubules->G2M Mitotic Spindle Disruption Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Bcl2 Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 Downregulation Bax Bax (pro-apoptotic) Apoptosis->Bax Upregulation Caspases Caspase Cascade Bcl2->Caspases Inhibition Bax->Caspases Activation CellDeath Cell Death Caspases->CellDeath

Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental Workflow for Evaluating the Anticancer Activity of this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel anticancer compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Tubulin->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) CellCycle->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft Efficacy Efficacy Studies (Tumor growth inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: Experimental workflow for preclinical evaluation of this compound.

Discussion and Future Perspectives

The available literature on this compound, though limited, paints a picture of a classic taxane with a potentially distinct therapeutic profile. Its reduced cytotoxicity compared to Paclitaxel could be advantageous in certain contexts, potentially leading to a better safety profile. However, without robust comparative data, this remains speculative.

The key areas for future research on this compound should include:

  • Comprehensive Cytotoxicity Profiling: A thorough investigation of the IC50 values of this compound across a wide panel of cancer cell lines, including those resistant to Paclitaxel, is crucial to understand its spectrum of activity.

  • In-depth Mechanistic Studies: While the primary mechanism is likely microtubule stabilization, further studies are needed to elucidate the specific downstream signaling pathways affected by this compound. The role of oxidative stress in its activity warrants further investigation.

  • Pharmacokinetic and In Vivo Efficacy Studies: Detailed pharmacokinetic studies and in vivo efficacy studies in various tumor models are necessary to assess its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: this compound serves as an excellent starting point for SAR studies to understand how modifications to the N-acyl side chain of taxanes impact their biological activity.

Conclusion

This compound remains a relatively understudied member of the taxane family. Its structural similarity to Paclitaxel, coupled with its reported reduced cytotoxicity, makes it a compound of significant interest for cancer researchers and drug developers. Further investigation into its biological activity and mechanism of action could provide valuable insights into the structure-activity relationships of taxanes and may lead to the development of novel anticancer agents with improved therapeutic indices. This technical guide serves as a starting point for such endeavors, consolidating the current knowledge and highlighting the path forward for future research.

References

Dihydrocephalomannine's Mechanism of Action on Microtubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocephalomannine, a natural taxane analogue closely related to paclitaxel, exerts its cytotoxic effects by targeting the dynamic microtubule cytoskeleton. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on microtubules, drawing parallels with the well-studied paclitaxel. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established mechanisms for taxanes, providing a framework for research and development. The guide details the binding interaction with tubulin, the subsequent effects on microtubule polymerization and dynamics, and the downstream cellular consequences leading to apoptosis. Detailed experimental protocols for key assays are provided to facilitate further investigation into this compound and other microtubule-targeting agents.

Introduction to this compound and Microtubule Dynamics

This compound is a natural taxoid compound isolated from various species of the yew tree (Taxus). Structurally similar to paclitaxel, it is considered a potent anti-cancer agent. The primary cellular target of this compound, like other taxanes, is the microtubule network.

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly during the formation and function of the mitotic spindle in cell division. Disruption of this delicate equilibrium by pharmacological agents can lead to cell cycle arrest and apoptosis, a key strategy in cancer chemotherapy.

Core Mechanism of Action: Microtubule Stabilization

The principal mechanism of action of this compound is the stabilization of microtubules. This is achieved through a series of molecular events:

  • Promotion of Tubulin Polymerization: By binding to tubulin, this compound lowers the critical concentration of tubulin required for polymerization. This leads to an increase in the rate and extent of microtubule formation, even in the absence of GTP and microtubule-associated proteins (MAPs), which are normally required.

  • Suppression of Microtubule Dynamics: The binding of this compound to the microtubule lattice suppresses the dynamic instability of the polymers. Specifically, it reduces the frequency of catastrophes (the switch from a growing to a shrinking state) and slows the rate of depolymerization. This results in a population of hyper-stable, non-functional microtubules.

  • Mitotic Arrest: The stabilization of microtubules has profound consequences during mitosis. The mitotic spindle, which is responsible for segregating chromosomes, relies on the dynamic nature of microtubules to function correctly. The presence of this compound leads to the formation of abnormal, often multipolar, spindles and prevents the proper attachment of chromosomes. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. The cell's inability to complete mitosis leads to the activation of a cascade of caspases and other pro-apoptotic proteins, resulting in programmed cell death.

Quantitative Data

Specific quantitative data for this compound is scarce in the public domain. The following table provides a template for the types of quantitative data that are crucial for characterizing the activity of a microtubule-targeting agent. For comparison, representative data for paclitaxel is often cited in the nanomolar to low micromolar range for both cytotoxicity and microtubule stabilization.

Table 1: Key Quantitative Parameters for Microtubule-Targeting Agents

ParameterDescriptionThis compound DataPaclitaxel (for comparison)
Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the compound to tubulin or microtubules. A lower Kd indicates higher affinity.Not available~10-100 nM (for microtubules)
IC50 (Cytotoxicity) The concentration of the compound that inhibits the growth of a cancer cell line by 50%. This varies depending on the cell line.Not availableVaries (typically nM to low µM range)
EC50 (Polymerization) The effective concentration of the compound that promotes 50% of the maximal tubulin polymerization.Not availableVaries (typically µM range in vitro)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. A spectrophotometer is used to measure the change in absorbance at 340 nm over time.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound (or other test compound) dissolved in DMSO

  • DMSO (vehicle control)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • In a pre-chilled 96-well plate on ice, add the tubulin/GTP solution to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the treated samples to the control.

Workflow Diagram:

TubulinPolymerizationAssay cluster_prep Preparation (on ice) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Tubulin Solution Mix Mix reagents in plate Tubulin->Mix GTP GTP GTP->Mix Compound This compound dilutions Compound->Mix Control Vehicle Control (DMSO) Control->Mix Plate 96-well plate Incubate Incubate at 37°C Mix->Incubate Read Read Absorbance (340 nm) Incubate->Read kinetic reads Plot Plot Absorbance vs. Time Read->Plot Analyze Analyze polymerization curves Plot->Analyze

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the effects of a compound on the microtubule network within cells.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.

Materials:

  • Cancer cell line (e.g., HeLa, A549) cultured on glass coverslips

  • This compound (or other test compound)

  • DMSO (vehicle control)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule density, bundling, and organization in the treated cells compared to the control.

Workflow Diagram:

ImmunofluorescenceWorkflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging Seed Seed cells on coverslips Treat Treat with this compound Seed->Treat Fix Fixation Treat->Fix Permeabilize Permeabilization Fix->Permeabilize Block Blocking Permeabilize->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb DAPI DAPI Staining SecondaryAb->DAPI Mount Mount coverslips DAPI->Mount Visualize Fluorescence Microscopy Mount->Visualize

Caption: Workflow for immunofluorescence staining of microtubules.

Signaling Pathways

The prolonged mitotic arrest induced by this compound triggers a complex signaling cascade that culminates in apoptosis.

Diagram of Apoptosis Induction Pathway:

ApoptosisPathway DHC This compound MT Microtubule Stabilization DHC->MT Spindle Abnormal Mitotic Spindle MT->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Arrest G2/M Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) Arrest->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Caspase->Apoptosis

Caption: Signaling pathway from microtubule stabilization to apoptosis.

Conclusion

This compound is a promising anti-cancer agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. While it shares a core mechanism with paclitaxel, a detailed characterization of its specific binding kinetics, potency across various cancer cell lines, and effects on microtubule dynamics requires further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound and other novel taxane analogues. Further studies are warranted to elucidate the unique properties of this compound that may offer advantages in a clinical setting.

The Biosynthesis of Dihydrocephalomannine in Taxus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is the sole natural source of the blockbuster anticancer drug paclitaxel (Taxol®) and a diverse array of other taxoid diterpenoids. Among these is dihydrocephalomannine, a close structural analog of paclitaxel, which contributes to the overall taxane profile of the plant and is of significant interest for its potential biological activity and as a precursor for semi-synthetic drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Taxus species, with a focus on the core enzymatic steps, quantitative data, and detailed experimental methodologies.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, like other taxoids, is a complex, multi-step process that can be broadly divided into three main stages:

  • Formation of the Taxane Core: The universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized by taxadiene synthase (TS) to form the parent taxane skeleton, taxa-4(5),11(12)-diene.[1]

  • Oxygenation and Acylation of the Taxane Core: A series of cytochrome P450 monooxygenases (CYP450s) and acyltransferases modify the taxane core to produce the advanced intermediate, baccatin III. This involves hydroxylations at various positions and the addition of acetyl and benzoyl groups.[1][2]

  • Attachment and Modification of the C-13 Side Chain: The final stage involves the attachment of a C-13 side chain to baccatin III, which is the defining feature of many bioactive taxoids.

The key difference between paclitaxel, cephalomannine, and this compound lies in the structure of this C-13 side chain. In this compound, this side chain is a 2-hydroxy-3-phenylpropanoyl group.

While the complete biosynthetic pathway of paclitaxel is nearly fully elucidated, the specific enzymes responsible for the final steps in this compound formation have not been definitively characterized. However, based on the known pathway for paclitaxel and the presence of various taxoid analogs in Taxus species, a putative pathway can be proposed.

The crucial step in forming the C-13 side chain of taxoids is the acylation of baccatin III. In paclitaxel biosynthesis, this is catalyzed by baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT), which utilizes β-phenylalanoyl-CoA as the acyl donor.[2] It is highly probable that a similar acyltransferase is responsible for the attachment of the 2-hydroxy-3-phenylpropanoyl side chain in this compound biosynthesis. This enzyme would likely utilize 2-hydroxy-3-phenylpropanoyl-CoA as its substrate. The biosynthesis of this hydroxylated acyl-CoA precursor likely originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine.

Below is a diagram illustrating the proposed final steps in the biosynthesis of this compound.

Dihydrocephalomannine_Biosynthesis cluster_sidechain Side Chain Precursor Biosynthesis cluster_taxane_core Taxane Core Intermediate cluster_final_product Final Product Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate PAL Hydroxyphenylpyruvate 2-Hydroxy-3-phenylpyruvate Phenylpyruvate->Hydroxyphenylpyruvate Hydroxylase (P450) Hydroxyphenylpropanoate 2-Hydroxy-3-phenylpropanoate Hydroxyphenylpyruvate->Hydroxyphenylpropanoate Reductase AcylCoA 2-Hydroxy-3-phenylpropanoyl-CoA Hydroxyphenylpropanoate->AcylCoA CoA Ligase This compound This compound AcylCoA->this compound BaccatinIII Baccatin III BaccatinIII->this compound Putative Acyltransferase (BAPT-like)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

The production of this compound and other taxoids varies significantly between different Taxus species, cultivars, and even within different tissues of the same plant. Furthermore, the yield of taxoids in cell cultures can be influenced by various factors such as the composition of the culture medium and the use of elicitors. While specific quantitative data for this compound is less abundant in the literature compared to paclitaxel, the following tables summarize representative data for cephalomannine, a closely related taxoid, to provide a comparative context.

Table 1: Cephalomannine Content in Various Taxus Species (Needles)

Taxus SpeciesCephalomannine Content (% dry weight)Reference
T. brevifolia0.01 - 0.04[3]
T. canadensis0.02 - 0.05[3]
T. baccata0.01 - 0.03[3]
T. cuspidata0.02 - 0.06[3]
T. globosa0.01 - 0.04[4]
T. chinensis0.03 - 0.07[5]

Table 2: Kinetic Properties of Baccatin III C-13-O-phenylpropanoyltransferase (BAPT) from Taxus cuspidata

SubstrateKm (µM)Vmax (pkat/mg protein)Reference
Baccatin III1.5 ± 0.32.5 ± 0.2[2]
β-Phenylalanoyl-CoA3.2 ± 0.52.6 ± 0.3[2]

Note: This data is for the paclitaxel-pathway enzyme BAPT, as kinetic data for the putative this compound-specific acyltransferase is not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of this compound from Taxus Needles

1. Materials:

  • Dried and powdered Taxus needles

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • This compound standard

2. Extraction Procedure:

  • Weigh 1.0 g of powdered Taxus needles into a 50 mL conical tube.

  • Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process two more times with 20 mL of methanol each.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the residue in 5 mL of 50% aqueous methanol.

  • Partition the aqueous methanol extract twice with 5 mL of dichloromethane.

  • Collect the dichloromethane phases and evaporate to dryness.

  • Redissolve the final residue in 1 mL of methanol for HPLC analysis.

3. SPE Cleanup (Optional):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the redissolved extract onto the cartridge.

  • Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

  • Elute the taxanes with 5 mL of 80% aqueous methanol.

  • Evaporate the eluate to dryness and redissolve in 1 mL of methanol.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Quantification: Prepare a standard curve using a this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Heterologous Expression and Characterization of a Putative this compound Acyltransferase

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Candidate acyltransferase cDNA from Taxus

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Baccatin III

  • 2-Hydroxy-3-phenylpropanoyl-CoA (requires chemical synthesis or enzymatic generation)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

2. Gene Cloning and Expression:

  • Amplify the full-length cDNA of the candidate acyltransferase using PCR and clone it into the expression vector, adding a His-tag for purification.

  • Transform the recombinant plasmid into the E. coli expression strain.

  • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialyze the purified protein against a suitable storage buffer.

4. Enzyme Assay:

  • Prepare a reaction mixture containing reaction buffer, a known concentration of baccatin III, and 2-hydroxy-3-phenylpropanoyl-CoA.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the product, evaporate the solvent, and redissolve in methanol.

  • Analyze the product by HPLC or LC-MS to confirm the formation of this compound and to quantify the amount produced.

  • Determine kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Experimental_Workflow cluster_extraction Protocol 1: Extraction & Quantification cluster_expression Protocol 2: Enzyme Characterization Start1 Taxus Needle Powder Extraction Methanol Extraction Start1->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Analysis1 HPLC Analysis Cleanup->Analysis1 Quantification Quantification Analysis1->Quantification Start2 Candidate Gene Cloning Cloning into Vector Start2->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assay Purification->Assay Kinetics Kinetic Analysis Assay->Kinetics

Figure 2: Experimental workflows for the analysis of this compound.

Conclusion

The biosynthesis of this compound in Taxus species represents a fascinating and complex area of plant secondary metabolism. While much of our understanding is inferred from the well-studied paclitaxel pathway, the specific enzymatic machinery responsible for the formation of this compound presents an exciting avenue for future research. The identification and characterization of the putative 2-hydroxy-3-phenylpropanoyl-CoA acyltransferase will not only complete our understanding of taxoid diversity but also provide valuable tools for the metabolic engineering of Taxus cell cultures or microbial hosts for the enhanced production of this and other valuable taxoids. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of taxane biosynthesis and harnessing its potential for pharmaceutical applications.

References

The Pharmacology of Dihydrocephalomannine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocephalomannine, a natural taxane derivative and an analogue of the widely used chemotherapeutic agent paclitaxel, presents a compelling subject for pharmacological investigation. Extracted from species of the genus Taxus, this compound is presumed to share the core mechanism of action of other taxanes: the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comprehensive overview of the known and inferred pharmacology of this compound, drawing upon the extensive research conducted on its parent compound, paclitaxel, to illuminate its potential as an anticancer agent. While direct experimental data on this compound is limited, this document synthesizes the available information and provides a robust framework for its further study, including detailed experimental protocols and a discussion of relevant signaling pathways.

Introduction

This compound is a structurally complex diterpenoid belonging to the taxane family. As a derivative of cephalomannine and an analogue of paclitaxel, it is characterized by the iconic taxane core. The primary interest in this compound stems from its potential to exhibit anticancer properties, a hallmark of the taxane class of compounds. The established mechanism for taxanes involves their binding to the β-tubulin subunit of microtubules, leading to their stabilization and the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis. It has been reported that this compound exhibits reduced cytotoxicity and tubulin binding affinity compared to paclitaxel, suggesting a potentially different therapeutic window and side-effect profile that warrants further investigation.

Mechanism of Action

The principal mechanism of action of taxanes, and by extension this compound, is the stabilization of microtubules.

  • Microtubule Dynamics: Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.

  • Tubulin Binding: Taxanes bind to a pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, the building block of microtubules. This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.

  • Cell Cycle Arrest and Apoptosis: The stabilization of microtubules disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the metaphase-anaphase transition. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

It is also hypothesized that this compound may exhibit inhibitory effects on DNA polymerase, an activity that has been observed for other taxane derivatives. This dual mechanism, if confirmed, could offer advantages in overcoming certain forms of drug resistance.

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific pathways activated by this compound have not been elucidated, the pathways influenced by paclitaxel are well-documented and provide a likely model.

This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Bax_Activation Bax Activation Bcl2_Phosphorylation->Bax_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Proposed apoptotic signaling pathway initiated by this compound.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic and pharmacodynamic data for this compound are not currently available in the public domain. However, based on its structural similarity to paclitaxel, a general profile can be inferred.

Pharmacokinetics (Inferred from Paclitaxel Data)

ParameterDescriptionExpected Characteristic for this compound
Absorption Primarily administered intravenously.Likely to be administered intravenously due to poor oral bioavailability, a common trait for taxanes.
Distribution Extensive tissue distribution with high protein binding.Expected to have a large volume of distribution and high plasma protein binding.
Metabolism Primarily metabolized in the liver by cytochrome P450 enzymes.Likely to undergo hepatic metabolism, potentially via CYP3A4 and CYP2C8, similar to paclitaxel.
Excretion Primarily excreted in the feces via biliary elimination.Fecal excretion is the probable primary route of elimination.

Pharmacodynamics (Inferred from Paclitaxel Data)

ParameterDescriptionExpected Characteristic for this compound
Efficacy Dose-dependent cytotoxicity against a broad range of tumors.Expected to demonstrate dose-dependent anticancer activity.
Toxicity Common side effects include myelosuppression, neuropathy, and hypersensitivity reactions.A similar toxicity profile is anticipated, although the reduced cytotoxicity may alter the severity and incidence.

Quantitative Data

Due to the limited number of studies specifically focused on this compound, a comprehensive table of quantitative data is not yet possible. The following table presents representative data for paclitaxel to provide a benchmark for future studies on this compound.

Table 1: Representative In Vitro Activity of Paclitaxel

Cell LineCancer TypeIC50 (nM)
MCF-7Breast2 - 10
A549Lung5 - 20
OVCAR-3Ovarian1 - 5
PC-3Prostate10 - 50

Note: IC50 values can vary significantly depending on the assay conditions and cell line.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for the pharmacological characterization of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2. Workflow for the in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Start Prepare reaction mixture (Tubulin, GTP, Buffer) Add_Compound Add this compound or controls (Paclitaxel, Nocodazole) Start->Add_Compound Incubate_Ice Incubate on ice Add_Compound->Incubate_Ice Transfer_Plate Transfer to pre-warmed 96-well plate Incubate_Ice->Transfer_Plate Measure_Absorbance Measure absorbance at 340 nm kinetically at 37°C Transfer_Plate->Measure_Absorbance

Figure 3. Workflow for the tubulin polymerization assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for polymerization inhibition.

  • Incubation: Incubate the reaction mixtures on ice.

  • Polymerization Initiation and Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C. Immediately begin measuring the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

DNA Polymerase Inhibition Assay

This assay will determine if this compound has a direct inhibitory effect on DNA polymerase activity.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a DNA template-primer (e.g., poly(dA-dT)), a mixture of dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), purified DNA polymerase (e.g., DNA polymerase α), and the appropriate reaction buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a known DNA polymerase inhibitor as a positive control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA by centrifugation.

  • Quantification: Wash the DNA pellet to remove unincorporated radiolabeled nucleotides. Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DNA polymerase inhibition for each concentration of this compound relative to the no-inhibitor control.

Conclusion and Future Directions

This compound represents a promising, yet understudied, member of the taxane family. Based on its structural similarity to paclitaxel, it is highly likely to function as a microtubule-stabilizing agent with potent anticancer activity. However, the reported reduced cytotoxicity suggests a unique pharmacological profile that may offer a therapeutic advantage.

To fully realize the potential of this compound, future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines and its specific binding affinity for tubulin.

  • Detailed Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound and confirming its potential inhibitory effects on DNA polymerase.

  • In Vivo Efficacy and Toxicology: Assessing the antitumor activity and safety profile of this compound in preclinical animal models.

  • Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

A thorough investigation of these aspects will be crucial in determining the clinical viability of this compound as a novel anticancer therapeutic.

Preliminary In-Vitro Evaluation of Dihydrocephalomannine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in-vitro evaluation of Dihydrocephalomannine is limited in publicly available scientific literature. This guide is substantially based on the in-vitro studies of its close structural analog, Cephalomannine , to provide a comprehensive framework for preliminary evaluation. This compound, an analog of Paclitaxel, has been noted to exhibit reduced cytotoxicity and tubulin binding in comparison to Paclitaxel. The methodologies and findings presented herein are primarily derived from studies on Cephalomannine and should be adapted and validated specifically for this compound in a laboratory setting.

Introduction

This compound is a taxane derivative, a class of compounds that have been pivotal in cancer chemotherapy. As an analog of Paclitaxel and a close relative of Cephalomannine, its biological activity is of significant interest to the oncology and drug development community. Preliminary assessments are crucial to determine its potential as an anticancer agent. This technical guide outlines key in-vitro assays and methodologies to evaluate the efficacy and mechanism of action of this compound, drawing heavily on established protocols for Cephalomannine.

Data Presentation: In-Vitro Effects of Cephalomannine

The following tables summarize quantitative data from in-vitro studies on Cephalomannine, which can serve as a benchmark for evaluating this compound.

Table 1: Effect of Cephalomannine on Cellular Respiration and Oxidative Stress

Cell LineTreatmentParameterObservationReference
REN (Pleural Mesothelioma)0.1 µM Cephalomannine (24h)Oxygen Consumption Rate (OCR)Significant reduction[1][2][3]
REN (Pleural Mesothelioma)0.1 µM Cephalomannine (24h)Reactive Oxygen Species (ROS)Significant increase[1][2][3]
MeT-5A (non-malignant mesothelial)0.1 µM Cephalomannine (24h)Oxygen Consumption Rate (OCR)No significant change[1][3]
MeT-5A (non-malignant mesothelial)0.1 µM Cephalomannine (24h)Reactive Oxygen Species (ROS)No significant change[1][3]

Table 2: Effect of Cephalomannine on Apoptotic Markers

Cell LineTreatmentProteinChange in ExpressionReference
REN (Pleural Mesothelioma)0.1 µM Cephalomannine (72h)BAXUpregulation[1][2]
REN (Pleural Mesothelioma)0.1 µM Cephalomannine (72h)Bcl-2Downregulation[1][2]
MeT-5A (non-malignant mesothelial)0.1 µM Cephalomannine (72h)BAX/Bcl-2 ratioModerate alteration[1]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H460 non-small cell lung cancer cells)[4]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound/Cephalomannine stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours.[6]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Reactive Oxygen Species (ROS) Production Assay

This protocol is based on the methodology used for Cephalomannine.[1]

Materials:

  • REN and MeT-5A cells[1]

  • 6-well plates

  • This compound/Cephalomannine (0.1 µM in DMSO)[1]

  • ROS Detection Assay Kit (e.g., using DCFH-DA)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with 0.1 µM of the test compound or vehicle (DMSO) for 24 hours.[1]

  • Wash the cells with a serum-free medium or PBS.

  • Incubate the cells with a ROS detection reagent (e.g., DCFH-DA) according to the manufacturer's protocol.

  • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 495/529 nm for DCF).[1]

  • Express the results as relative fluorescent units (RFU) compared to the control.[1]

Oxygen Consumption Rate (OCR) Assay

This protocol is based on the Seahorse XFe24 Extracellular Flux Analyzer method used for Cephalomannine.[1]

Materials:

  • REN and MeT-5A cells[1]

  • Seahorse XF24 cell culture microplates

  • This compound/Cephalomannine (0.1 µM in DMSO)[1]

  • Seahorse XFe24 Extracellular Flux Analyzer

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed 100,000 cells/well in an XF24 microplate and incubate overnight.[1]

  • Treat the cells with 0.1 µM of the test compound or vehicle (DMSO) for 24 hours.[1]

  • Prepare the Seahorse analyzer and the Mito Stress Test reagents according to the manufacturer's instructions.

  • Replace the culture medium with the assay medium and place the plate in the analyzer.

  • Perform the Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effect of the compound on the oxygen consumption rate.[1]

Western Blot for BAX and Bcl-2

This is a standard protocol to assess changes in protein expression.[1][7][8]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BAX, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[7][8]

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for In-Vitro Anticancer Drug Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation cell_culture Cell Line Culture (e.g., H460, REN) treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (CCK-8 / MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 ros_assay ROS Production Assay pathway_analysis Signaling Pathway Analysis ros_assay->pathway_analysis ocr_assay Oxygen Consumption Rate (OCR) Assay ocr_assay->pathway_analysis apoptosis_assay Apoptosis Assay (Western Blot for BAX/Bcl-2) apoptosis_assay->pathway_analysis ic50->ros_assay ic50->ocr_assay ic50->apoptosis_assay conclusion Conclusion on Anticancer Potential pathway_analysis->conclusion

Caption: A generalized workflow for the in-vitro evaluation of a potential anticancer compound.

Apoptosis Signaling Pathway (Intrinsic Pathway)

G This compound This compound (hypothesized) ros Increased ROS This compound->ros bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 inhibits bax BAX (Pro-apoptotic) ros->bax activates bcl2->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Dihydrocephalomannine: A Technical Guide to a Paclitaxel Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydrocephalomannine, a natural analog of the widely used anticancer drug paclitaxel. This compound, a taxane derivative, shares the same core diterpene skeleton as paclitaxel but differs in the side chain at the C13 position. This structural variation is known to influence its biological activity, including its cytotoxicity and ability to interact with microtubules. While research on this compound is less extensive than that on paclitaxel, this guide synthesizes the available information on its chemical properties, mechanism of action, and potential as a paclitaxel analog. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and pharmacology who are interested in the development of novel taxane-based anticancer agents.

Introduction

Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy for a variety of cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The clinical success of paclitaxel has spurred the investigation of numerous natural and semi-synthetic analogs with the aim of improving its therapeutic index, overcoming drug resistance, and simplifying its synthesis.

This compound is one such analog, found as a minor component in Taxus species. It is structurally very similar to paclitaxel, with the key difference being the N-acyl group on the C13 side chain. While paclitaxel has a benzoyl group, this compound possesses a dihydrocinnamoyl group. This seemingly small modification can have a significant impact on the molecule's interaction with its biological targets and its overall pharmacological profile.

This guide will delve into the known characteristics of this compound, comparing them with those of paclitaxel where data is available. It will also provide detailed experimental protocols for key assays used in the evaluation of taxane analogs, and present visual representations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

The chemical structures of paclitaxel and this compound are depicted below. The core taxane ring system is identical in both molecules. The key difference lies in the side chain attached at the C13 position of the baccatin III core.

Table 1: Comparison of Chemical Properties

PropertyPaclitaxelThis compound
Molecular Formula C47H51NO14C45H55NO14
Molecular Weight 853.9 g/mol 833.9 g/mol
N-Acyl Group at C13 BenzoylDihydrocinnamoyl
CAS Number 33069-62-4159001-25-9

Note: The synthesis of this compound can be achieved through semi-synthetic routes starting from related taxanes like cephalomannine.

Biological Activity and Mechanism of Action

The primary mechanism of action of paclitaxel is its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

In Vitro Cytotoxicity

The cytotoxic activity of taxane analogs is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 2: Comparative in Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypePaclitaxel (nM)This compound (nM)
MCF-7 Breast[Data Not Available][Data Not Available]
MDA-MB-231 Breast (Triple Negative)[Data Not Available][Data Not Available]
A549 Lung[Data Not Available][Data Not Available]
OVCAR-3 Ovarian[Data Not Available][Data Not Available]
PC-3 Prostate[Data Not Available][Data Not Available]
HCT116 Colon[Data Not Available][Data Not Available]

Note: While specific IC50 values for a direct comparison between paclitaxel and this compound are not available in the reviewed literature, this table provides a template for how such data should be presented.

Effect on Microtubule Polymerization

The ability of taxanes to promote microtubule assembly can be quantified using in vitro tubulin polymerization assays. These assays typically monitor the change in turbidity or fluorescence as tubulin monomers polymerize into microtubules in the presence of the test compound.

Table 3: Comparative Activity in Microtubule Polymerization Assays

ParameterPaclitaxelThis compound
EC50 for Polymerization [Data Not Available][Data Not Available]
Maximum Polymerization [Data Not Available][Data Not Available]

Note: This table illustrates the key parameters for comparing the effects of taxane analogs on microtubule assembly. Specific quantitative data for this compound is not currently available.

Signaling Pathways

Paclitaxel is known to modulate several intracellular signaling pathways that are critical for cell survival and apoptosis. The PI3K/Akt pathway is a key pro-survival pathway that is often dysregulated in cancer. Paclitaxel has been shown to inhibit the PI3K/Akt pathway, contributing to its apoptotic effects.[3][4][5] The effect of this compound on this and other signaling pathways has not yet been reported.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Paclitaxel->PI3K Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt Pro_Survival Pro-Survival Signaling Akt->Pro_Survival Pro_Survival->Apoptosis Inhibits Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Isolation and Characterization of Dihydrocephalomannine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Dihydrocephalomannine, a naturally occurring taxane derivative analogous to Paclitaxel. While exhibiting reduced cytotoxicity and tubulin binding compared to Paclitaxel, the study of this compound and similar taxanes is crucial for the development of novel anticancer agents and for understanding the structure-activity relationships within this important class of molecules. This document outlines the fundamental steps from extraction from its natural source to detailed structural elucidation.

Sourcing and Extraction of this compound

This compound is a natural product found in various species of the yew tree (Taxus). The initial step in its isolation involves the extraction of a crude mixture of taxanes from the plant material, typically the needles, bark, or roots.

Experimental Protocol: Solvent Extraction from Taxus Biomass
  • Preparation of Plant Material: Freshly collected plant material (e.g., needles and twigs of Taxus species) is air-dried and then ground into a fine powder to increase the surface area for solvent penetration.

  • Primary Extraction: The powdered biomass is subjected to maceration or reflux extraction with a polar solvent. A common solvent system is an ethanol/water mixture (typically between 50% and 80% ethanol by volume).[1] This process is carried out over an extended period (24-48 hours) to ensure exhaustive extraction of the taxanes.

  • Concentration: The resulting alcoholic extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Decolorization: The crude extract is often dark and contains chlorophyll and other pigments. It can be decolorized by treating it with activated charcoal.[1]

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or chloroform) to separate the more lipophilic taxanes from water-soluble impurities.[2] The organic layer, containing the crude taxane mixture, is collected and concentrated.

Chromatographic Purification

The crude taxane extract contains a complex mixture of related compounds, including Paclitaxel, Cephalomannine, and various other taxoid derivatives. The purification of this compound from this mixture requires a multi-step chromatographic approach.

Experimental Protocol: Multi-Step Chromatographic Separation
  • Initial Column Chromatography (Normal Phase): The crude extract is first subjected to normal-phase column chromatography on a silica gel stationary phase.[1][2] A gradient elution system of increasing polarity, typically using solvent mixtures like hexane/ethyl acetate or chloroform/methanol, is employed to separate the taxanes into fractions of varying polarity.

  • Preparative Thin-Layer Chromatography (TLC): Preparative TLC can be utilized as an intermediary purification step for fractions enriched with this compound.[3] This allows for a visual separation of compounds and the isolation of specific bands for further processing.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating taxanes.

    • Detection: UV detection (typically at 227 nm) is used to monitor the elution of the compounds.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions is then assessed using analytical HPLC.

Structural Characterization

Once a pure sample of this compound has been isolated, its chemical structure is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₄₅H₅₅NO₁₄
Molecular Weight 833.92 g/mol
CAS Number 159001-25-9

Data sourced from GlpBio and MedchemExpress.[4][5]

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, helping to piece together its carbon-hydrogen framework.

    • ¹³C NMR: Determines the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule, allowing for the complete assignment of the complex taxane core structure and its side chains.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, which are characteristic features of the taxane scaffold.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in the molecule, which can aid in its identification.

Workflow and Visualization

The overall process for the isolation and characterization of this compound can be visualized as a sequential workflow.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization a Taxus Biomass (Needles/Bark) b Grinding and Drying a->b c Solvent Extraction (Ethanol/Water) b->c d Concentration c->d e Crude Taxane Extract d->e f Normal Phase Column Chromatography e->f g Fraction Collection f->g h Preparative TLC g->h i Reversed-Phase HPLC h->i j Pure this compound i->j k Mass Spectrometry (MS) j->k l NMR Spectroscopy (1H, 13C, 2D) j->l m IR Spectroscopy j->m n Structural Elucidation k->n l->n m->n

Caption: Workflow for this compound Isolation and Characterization.

Concluding Remarks

The isolation and characterization of this compound from Taxus species is a meticulous process that relies on a combination of classical natural product extraction techniques and modern chromatographic and spectroscopic methods. A thorough understanding of these protocols is essential for researchers working on the discovery and development of new taxane-based therapeutic agents. The detailed structural information obtained from these characterization studies provides the foundation for further biological evaluation and semi-synthetic modifications to enhance the pharmacological properties of this class of compounds.

References

Methodological & Application

Dihydrocephalomannine: Synthesis and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of dihydrocephalomannine, a derivative of the naturally occurring taxane, cephalomannine. This compound is relevant in the context of cancer research and as an impurity in paclitaxel manufacturing. The following sections detail the semi-synthesis via catalytic hydrogenation and subsequent purification using high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and achievable purity of this compound.

Table 1: Synthesis Yield of this compound

ParameterValueSource
Starting MaterialCephalomannine (in a mixture with Taxol)[1]
ReactionCatalytic Hydrogenation[1]
CatalystPlatinum (IV) Oxide (PtO₂)[1]
Yield~100% (conversion of the mixture)[1]

Table 2: Achievable Purity of this compound

Purity LevelSource
≥96%LKT Labs
99.63%CD BioSciences[2]

Experimental Protocols

Protocol 1: Semi-synthesis of this compound via Catalytic Hydrogenation

This protocol describes the conversion of cephalomannine to this compound by the reduction of the double bond in the tigloyl group at the C-3' nitrogen of the side chain.

Materials:

  • A mixture containing cephalomannine (e.g., a 50/50 mixture of taxol and cephalomannine)

  • Ethyl acetate (EtOAc)

  • Platinum (IV) oxide (PtO₂)

  • Celite

  • Hydrogen gas (H₂)

  • Round bottom flask (100 mL)

  • Magnetic stirrer

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure: [1]

  • Dissolve the starting material (e.g., 262 mg of a taxol/cephalomannine mixture) in 10 mL of ethyl acetate in a 100 mL round bottom flask equipped with a magnetic stir bar.

  • Add 20 mg of Platinum (IV) oxide catalyst to the solution.

  • Attach the flask to a hydrogenation apparatus.

  • Flush the flask with hydrogen gas five times to ensure an inert atmosphere.

  • Stir the solution at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress (typically complete within 1 hour).

  • Upon completion, remove the flask from the hydrogenation apparatus.

  • Filter the solution through a pad of Celite to remove the platinum catalyst.

  • Rinse the flask and the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.

  • Evaporate the combined filtrate to dryness under vacuum using a rotary evaporator to obtain the product mixture containing this compound. The resulting solid will be a mixture of taxol and this compound.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a general method for the purification of this compound from a mixture, such as the one obtained from the synthesis protocol above. The parameters are based on common HPLC separation methods for taxanes and may require optimization.

Materials and Equipment:

  • Crude mixture containing this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Preparative reversed-phase C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product mixture in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or a mixture of acetonitrile and methanol (B) is typically used. An example gradient is as follows:

      • 0-5 min: 25% B

      • 5-40 min: Gradient from 25% B to 75% B

      • 40-45 min: Hold at 75% B

      • 45-50 min: Return to 25% B

    • Flow Rate: Adjust according to the column dimensions (e.g., 5-20 mL/min for a preparative column).

    • Detection: UV detection at 227 nm.[3]

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column. The retention time will need to be determined by analytical HPLC beforehand.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Cephalomannine Mixture dissolve Dissolve in Ethyl Acetate start->dissolve add_catalyst Add PtO2 Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2, RT, 1h) add_catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation end End: this compound Mixture evaporation->end

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification of this compound start_purification Start: Crude this compound sample_prep Sample Preparation (Dissolve & Filter) start_purification->sample_prep hplc Preparative HPLC (C18 Column) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal end_purification End: Pure this compound solvent_removal->end_purification

Caption: Workflow for the purification of this compound.

References

Application Notes: Quantitative Analysis of Dihydrocephalomannine using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocephalomannine is a taxane derivative of significant interest in pharmaceutical research due to its structural similarity to the anticancer drug paclitaxel. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical preparations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and highly specific method for the analysis of this compound. This document provides a detailed protocol and application notes for the quantitative analysis of this compound using HPLC-MS, based on established methods for related taxanes.

Principle of the Method

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of taxanes. Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Proper sample preparation is critical for accurate and reproducible results.

a) Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methods used for other taxanes in biological fluids.[1][2]

  • Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: To 1 mL of plasma, add a known concentration of an appropriate internal standard (e.g., docetaxel or a stable isotope-labeled this compound). Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase. Vortex and transfer to an HPLC vial for analysis.

b) Liquid-Liquid Extraction (LLE) for Plant Extracts

This protocol is a general procedure for extracting taxanes from plant material.[3]

  • Extraction: To 1 g of dried and powdered plant material, add 10 mL of a methanol/water (80:20, v/v) mixture. Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Partitioning: Transfer the supernatant to a separatory funnel. Add 10 mL of dichloromethane and 10 mL of water. Shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer (dichloromethane).

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under reduced pressure. Reconstitute the residue in 1 mL of mobile phase, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

2. HPLC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrument and application.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions To be determined by direct infusion of this compound and internal standard

Data Presentation

The following table summarizes typical quantitative performance parameters for HPLC-MS/MS analysis of taxanes, which can be used as a benchmark for method validation of this compound analysis.

ParameterTypical ValueReference
Linearity (r²) > 0.99[2]
Limit of Detection (LOD) 0.1 - 1 ng/mL[1][2]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[1][2]
Precision (%RSD) < 15%[4]
Accuracy (% Recovery) 85 - 115%[1][4]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Processing Sample Biological or Plant Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chrom_Separation Chromatographic Separation (C18) HPLC_Injection->Chrom_Separation ESI Electrospray Ionization (ESI+) Chrom_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification G cluster_0 Sample cluster_1 Separation cluster_2 Detection cluster_3 Result Matrix Sample Matrix HPLC HPLC Matrix->HPLC Interference Removal Analyte This compound Analyte->HPLC Separation MassSpec Mass Spectrometry HPLC->MassSpec Column C18 Column Column->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Quant Quantitative Result MassSpec->Quant Ionization ESI Ionization->MassSpec Analyzer Tandem MS (QqQ) Analyzer->MassSpec

References

Application Notes and Protocols for Developing Stable Formulations of Dihydrocephalomannine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocephalomannine, a taxane derivative, presents significant therapeutic potential. However, its low aqueous solubility and potential for degradation pose considerable challenges for the development of stable and effective pharmaceutical formulations. These application notes provide a comprehensive guide to developing stable parenteral formulations of this compound, focusing on solubility enhancement, stabilization strategies, and analytical methods for characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development. Key parameters to be determined experimentally are outlined below.

Table 1: Physicochemical Properties of this compound (Template for Experimental Data)

PropertyMethodResult (Example Data)
Molecular Weight Mass Spectrometry833.92 g/mol
Appearance Visual InspectionWhite to off-white solid[1]
Melting Point Differential Scanning Calorimetry (DSC)User to determine
pKa Potentiometric Titration / UV-Vis SpectroscopyUser to determine
LogP HPLC / Shake-Flask MethodUser to determine
Aqueous Solubility Shake-Flask Method / HPLCUser to determine (e.g., < 0.01 mg/mL at 25°C)
Solubility in Organic Solvents Shake-Flask Method / HPLCUser to determine (e.g., in Ethanol, DMSO, Acetonitrile)

Solubility Enhancement Strategies

Given its poor aqueous solubility, enhancing the solubility of this compound is a critical first step. The following are recommended approaches:

Co-solvents

The use of a mixture of a primary solvent (e.g., water) with a miscible organic solvent can significantly increase the solubility of hydrophobic drugs.

Table 2: Solubility of this compound in Various Co-solvent Systems (Template for Experimental Data)

Co-solvent System (v/v)This compound Solubility (mg/mL) at 25°CObservations
Ethanol:Water (50:50)User to determine-
Propylene Glycol:Water (40:60)User to determine-
PEG 400:Water (30:70)User to determine-
DMSO:Water (10:90)User to determineNote: Consider toxicity of DMSO for final formulation.
Surfactants/Solubilizing Agents

Non-ionic surfactants are commonly used in parenteral formulations to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

Table 3: Effect of Surfactants on the Aqueous Solubility of this compound (Template for Experimental Data)

SurfactantConcentration (% w/v)This compound Solubility (mg/mL) at 25°C
Polysorbate 80 (Tween® 80)1.0User to determine
Polysorbate 80 (Tween® 80)2.0User to determine
Poloxamer 188 (Kolliphor® P 188)1.0User to determine
Poloxamer 188 (Kolliphor® P 188)2.0User to determine
Cremophor® EL1.0User to determine
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability.

Table 4: Enhancement of this compound Aqueous Solubility with Cyclodextrins (Template for Experimental Data)

CyclodextrinConcentration (mM)This compound Solubility (mg/mL) at 25°C
Hydroxypropyl-β-cyclodextrin (HP-β-CD)50User to determine
Hydroxypropyl-β-cyclodextrin (HP-β-CD)100User to determine
Sulfobutylether-β-cyclodextrin (SBE-β-CD)50User to determine
Sulfobutylether-β-cyclodextrin (SBE-β-CD)100User to determine

Formulation Development for Parenteral Administration

The following sections outline protocols for preparing and stabilizing this compound formulations for parenteral use.

Liquid Formulation

A liquid formulation may be suitable if sufficient solubility and stability can be achieved.

Protocol 1: Preparation of a Liquid this compound Formulation

  • Solvent Preparation: Prepare the desired aqueous buffer (e.g., citrate buffer, phosphate buffer) at the target pH.

  • Excipient Dissolution: Dissolve the chosen solubilizing agent (e.g., Polysorbate 80) and any stabilizing agents in the buffer with gentle stirring until a clear solution is obtained.

  • Drug Dissolution: Slowly add the accurately weighed this compound powder to the excipient solution while stirring. Continue stirring until the drug is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution, but care must be taken to avoid degradation.

  • pH Adjustment: Measure the pH of the final solution and adjust if necessary using a suitable acid or base (e.g., HCl, NaOH).

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.

Lyophilized Formulation

Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of drugs that are unstable in solution.

Protocol 2: Preparation of a Lyophilized this compound Formulation

  • Formulation Preparation: Prepare a liquid formulation of this compound as described in Protocol 1. Include a bulking agent (e.g., mannitol, sucrose) in the formulation to ensure an elegant cake structure upon lyophilization.

  • Filling: Aseptically fill the solution into sterile vials.

  • Lyophilization Cycle: Place the vials in a lyophilizer and perform a suitable freeze-drying cycle. A typical cycle involves three stages: freezing, primary drying (sublimation), and secondary drying (desorption). The specific parameters of the cycle (temperature, pressure, and duration) must be optimized for the specific formulation.

  • Stoppering and Capping: At the end of the cycle, the vials are stoppered under vacuum or nitrogen and then capped.

Table 5: Example Lyophilization Cycle Parameters (To be optimized for specific formulation)

StageTemperature (°C)Pressure (mTorr)Duration (hours)
Freezing -40Atmospheric4
Primary Drying -1010024
Secondary Drying 255012

Stability Testing

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for the this compound formulation.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Protocol 3: Forced Degradation of this compound

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug or formulation at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Long-Term and Accelerated Stability Studies

These studies are conducted on the final formulation packaged in the intended container-closure system to establish the shelf-life.

Protocol 4: Long-Term and Accelerated Stability Testing

  • Sample Storage: Store the formulated this compound product at the following ICH-recommended conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for key quality attributes as outlined in Table 6.

Table 6: Stability Testing Parameters and Acceptance Criteria (Template)

TestAcceptance Criteria
Appearance Clear, colorless solution (liquid); White, intact cake (lyophilized)
pH User to define (e.g., 4.0 - 6.0)
Assay (this compound) 90.0% - 110.0% of label claim
Related Substances / Impurities Individual unknown impurity: ≤ 0.2%; Total impurities: ≤ 1.0%
Particulate Matter USP <788>
Sterility USP <71>
Bacterial Endotoxins USP <85>
Reconstitution Time (Lyophilized) < 60 seconds
Moisture Content (Lyophilized) < 2.0%

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.

Protocol 5: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Run Time: Sufficient to elute all degradation products.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualizations

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_analysis Analytical & Stability A Physicochemical Characterization B Solubility Screening (Co-solvents, Surfactants, Cyclodextrins) A->B C Liquid Formulation (Excipient Selection) B->C D Lyophilized Formulation (Bulking Agent, Cycle Development) B->D E Develop Stability-Indicating HPLC Method C->E D->E F Forced Degradation Studies E->F G Long-Term & Accelerated Stability Studies F->G

Caption: Workflow for this compound Formulation Development.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis pH dependent Oxidation Oxidation This compound->Oxidation Presence of O2 Photodegradation Photodegradation This compound->Photodegradation Exposure to light Degradation_Product_1 Degradation Product 1 (e.g., Epimerization) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (e.g., Side Chain Cleavage) Hydrolysis->Degradation_Product_2 Degradation_Product_3 Degradation Product 3 (e.g., Oxidation of functional groups) Oxidation->Degradation_Product_3

Caption: Potential Degradation Pathways of this compound.

Conclusion

The development of a stable formulation for this compound requires a systematic approach that begins with a thorough understanding of its physicochemical properties. The protocols and data templates provided in these application notes serve as a guide for researchers to design and execute experiments for developing either a liquid or a lyophilized parenteral formulation. Successful formulation will depend on the careful selection of excipients to enhance solubility and stability, followed by rigorous analytical testing to ensure product quality and a suitable shelf-life.

References

Dihydrocephalomannine: In Vitro Cell Culture Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocephalomannine, a taxoid compound structurally related to paclitaxel, is of significant interest in cancer research for its potential cytotoxic effects. This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound as a potential anti-cancer agent. The methodologies outlined below are standard procedures for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available literature, this guide offers robust protocols that can be adapted for its study.

Data Presentation: Cytotoxicity of Anti-Cancer Compounds

The following table summarizes representative IC50 values for various anti-cancer compounds against different cancer cell lines. This table serves as a template for presenting cytotoxicity data for this compound once it is experimentally determined.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Compound 1HTB-26Breast CancerNot Specified10 - 50[1]
Compound 1PC-3Pancreatic CancerNot Specified10 - 50[1]
Compound 1HepG2Hepatocellular CarcinomaNot Specified10 - 50[1]
Compound 1HCT116Colorectal CancerNot Specified22.4[1]
Compound 2HCT116Colorectal CancerNot Specified0.34[1]
5-FluorouracilHCT116Colorectal CancerNot SpecifiedComparable to Compound 2[1]
DoxorubicinA549Lung Carcinoma48~ 0.1[2]
CisplatinA549Lung Carcinoma48~ 5[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The DNA content of cells differs in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.[3]

Visualizations

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cancer Cells treat Treat with this compound start->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Evaluate Anti-Cancer Potential ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.

Potential Signaling Pathway for Investigation

The following diagram illustrates the intrinsic apoptosis pathway, a common target for taxane-like compounds. Investigation into whether this compound modulates key proteins in this pathway, such as Bcl-2 family members and caspases, would be a logical next step.

apoptosis_pathway cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits? Bax Bax (Pro-apoptotic) This compound->Bax promotes? Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway for investigation.

References

Application Notes and Protocols for In Vivo Studies with Cephalomannine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Cephalomannine (CPM) is a taxane alkaloid with demonstrated anti-cancer properties. Taxanes, as a class of chemotherapeutic agents, are known to interfere with microtubule function, a critical component of the cellular cytoskeleton. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] Recent research suggests that the anti-tumor effects of taxanes may also involve the induction of a non-canonical, T-cell-mediated cytotoxic response.[4]

In vivo studies are crucial for evaluating the therapeutic potential of novel anti-cancer compounds like Cephalomannine. Animal models, particularly xenograft models in immunocompromised mice, allow for the assessment of a drug's efficacy in a biological system, providing insights into its anti-tumor activity, optimal dosing, and potential toxicity.[5][6]

Mechanism of Action

The primary mechanism of action for taxanes, including Cephalomannine, involves their binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The stabilization of microtubules leads to:

  • Mitotic Arrest: The inability of the mitotic spindle to function correctly halts the cell cycle at the metaphase-anaphase transition.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death. This is often associated with the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

  • Increased Reactive Oxygen Species (ROS) Production: Studies with Cephalomannine in mesothelioma cells have shown an increase in intracellular ROS, which can contribute to cellular damage and apoptosis.[8][9]

In Vivo Efficacy of Cephalomannine

A key preclinical study has demonstrated the in vivo anti-tumor activity of Cephalomannine in a pleural mesothelioma (PM) xenograft model.[7][8][9]

Animal Model and Tumor Induction
  • Animal Model: Six-week-old female Non-Obese Diabetic Severe Combined Immunodeficient (NOD-SCID) mice.[7]

  • Tumor Cell Line: Human pleural mesothelioma REN cells, transduced with luciferase for in vivo imaging.[7]

  • Tumor Induction: Pseudo-orthotopic inoculation via intra-peritoneal (i.p.) injection of 5 x 10^6 REN cells in 0.5 mL of a suitable medium.[7]

Dosing and Administration
  • Drug: Cephalomannine (CPM)

  • Dosage: 2 mg/kg body weight[7][8][9]

  • Route of Administration: Not explicitly stated in the provided search results, but intraperitoneal (i.p.) or intravenous (i.v.) are common routes for taxanes in preclinical models.

  • Vehicle Control: The vehicle used for dissolving CPM was administered to the control group.[8][9]

Efficacy Endpoint

The primary endpoint for assessing the anti-tumor efficacy of Cephalomannine was Overall Survival (OS) .[7][8][9]

Data Presentation

The following table summarizes the quantitative data from the in vivo study of Cephalomannine in the pleural mesothelioma xenograft model.

ParameterCephalomannine (CPM) Treated GroupVehicle Control Groupp-valueReference
Dosage 2 mg/kg body weight--[7][8][9]
Median Overall Survival 75 days55 days0.0021[7][8][9]

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of Cephalomannine based on the available literature.

Materials and Reagents
  • Cephalomannine (CPM)

  • Vehicle for CPM dissolution (e.g., a mixture of Cremophor EL and dehydrated ethanol, a common vehicle for taxanes)

  • REN human pleural mesothelioma cells (luciferase-transduced)

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., fetal bovine serum, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Six-week-old female NOD-SCID mice

  • Sterile syringes and needles

  • In vivo imaging system (e.g., IVIS)

Experimental Workflow
  • Cell Culture: Culture REN-luc cells according to standard cell culture protocols.

  • Animal Acclimatization: Allow the NOD-SCID mice to acclimatize to the animal facility for at least one week before the experiment.

  • Tumor Cell Inoculation:

    • Harvest and count the REN-luc cells.

    • Resuspend the cells in sterile PBS at a concentration of 10 x 10^6 cells/mL.

    • Inject each mouse intraperitoneally with 0.5 mL of the cell suspension (5 x 10^6 cells).

  • Animal Grouping: Randomly divide the mice into two groups:

    • Treatment Group (n=10): To receive Cephalomannine.

    • Control Group (n=10): To receive the vehicle control.

  • Drug Preparation and Administration:

    • Prepare a stock solution of Cephalomannine in the chosen vehicle.

    • On the designated day of treatment initiation, dilute the stock solution to the final concentration for a 2 mg/kg dose based on the average body weight of the mice.

    • Administer the Cephalomannine solution or vehicle control to the respective groups via the chosen route of administration (e.g., i.p. injection). The treatment schedule (e.g., daily, every other day) should be pre-defined.

  • Tumor Growth Monitoring:

    • Monitor tumor growth and localization using an in vivo imaging system (IVIS) at regular intervals.[9]

    • Monitor the body weight and overall health of the animals regularly.

  • Efficacy Evaluation:

    • Record the date of death for each animal to determine the overall survival.

    • Plot Kaplan-Meier survival curves for both groups. .

  • Statistical Analysis:

    • Compare the overall survival between the treatment and control groups using a Log-rank (Mantel-Cox) test. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway

cluster_cell Cancer Cell CPM Cephalomannine Microtubules Microtubule Stabilization CPM->Microtubules ROS Increased ROS CPM->ROS MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis ROS->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Apoptosis->Bcl2 BAX BAX (Pro-apoptotic) (Upregulation) Apoptosis->BAX

Caption: Proposed signaling pathway of Cephalomannine in cancer cells.

Experimental Workflow

start Start: Culture REN-luc Cells inoculation Intraperitoneal Inoculation of REN-luc Cells into NOD-SCID Mice start->inoculation grouping Randomize Mice into Treatment and Control Groups inoculation->grouping treatment Administer Cephalomannine (2 mg/kg) or Vehicle Control grouping->treatment monitoring Monitor Tumor Growth (IVIS) and Animal Health treatment->monitoring endpoint Endpoint: Record Overall Survival monitoring->endpoint analysis Statistical Analysis (Kaplan-Meier, Log-rank test) endpoint->analysis

Caption: Experimental workflow for in vivo efficacy testing of Cephalomannine.

References

Application Notes and Protocols for Microtubule Polymerization Assay Using Dihydrocephalomannine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocephalomannine is a natural taxane analog closely related to paclitaxel (Taxol®), a potent chemotherapeutic agent. Like paclitaxel, this compound is known to target microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] These agents function by binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the basic building block of microtubules.[2] This binding event stabilizes the microtubule polymer, shifting the equilibrium from depolymerization towards polymerization.[3][4] This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis, or programmed cell death.[1][3]

This document provides detailed application notes and protocols for an in vitro microtubule polymerization assay to characterize the effects of this compound. The assay is based on the principle that the polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity).[5] This method allows for the quantitative analysis of the kinetics of microtubule assembly and the potency of compounds that modulate this process.

Principle of the Assay

The in vitro microtubile polymerization assay monitors the change in turbidity of a solution of purified tubulin over time. In the presence of GTP and at a temperature of 37°C, tubulin dimers self-assemble into microtubules. This polymerization process can be monitored by measuring the absorbance of the solution at 340 nm. The addition of microtubule-stabilizing agents like this compound is expected to enhance the rate and extent of polymerization. The key parameters that can be determined from this assay include the nucleation lag phase, the polymerization rate, and the steady-state polymer mass.

Materials and Reagents

  • Purified Tubulin: Lyophilized, high-purity (>99%) tubulin from a commercial source (e.g., Cytoskeleton, Inc., EMD Millipore).

  • This compound: Stock solution in anhydrous DMSO.

  • Paclitaxel: (Optional, as a positive control) Stock solution in anhydrous DMSO.

  • General Tubulin Buffer (GTP-free): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP Stock Solution: 100 mM in distilled water.

  • Glycerol: (Optional, as a polymerization enhancer).

  • DMSO: Anhydrous.

  • 96-well, half-area, clear bottom plates.

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Multichannel pipette.

  • Ice bucket.

Experimental Protocols

Preparation of Reagents
  • Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in General Tubulin Buffer on ice. Let it sit on ice for 10-15 minutes to ensure complete resuspension. Avoid foaming.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in General Tubulin Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid effects on polymerization.

  • GTP-containing Buffer: On the day of the experiment, prepare a fresh solution of General Tubulin Buffer containing 1 mM GTP. Keep this buffer on ice.

Microtubule Polymerization Assay Protocol
  • Assay Plate Preparation:

    • On ice, add the appropriate volume of General Tubulin Buffer (with 1 mM GTP) to the wells of a pre-chilled 96-well plate.

    • Add the desired concentrations of this compound or control vehicle (DMSO) to the respective wells.

    • Include wells for a positive control (e.g., paclitaxel) and a negative control (no compound).

  • Initiation of Polymerization:

    • To initiate the reaction, add the reconstituted tubulin solution to each well to a final concentration of 2-4 mg/mL. The final volume in each well should be consistent (e.g., 100 µL).

    • Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

Data Analysis

The data will be a time course of absorbance at 340 nm. The resulting curve typically shows three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).

  • Lag Time: The time before a significant increase in absorbance is observed.

  • Polymerization Rate: The slope of the linear portion of the growth phase (Vmax).

  • Maximum Polymer Mass: The absorbance value at the plateau.

These parameters can be compared between the different concentrations of this compound and the controls. An increase in polymerization rate and maximum polymer mass, and a decrease in lag time, are indicative of a microtubule-stabilizing effect.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes typical data obtained for the closely related and well-characterized taxane, paclitaxel , which can be used as a reference for expected results with this compound.

ParameterControl (No Drug)Paclitaxel (10 µM)Expected Effect of this compound
Lag Time (minutes) 5 - 101 - 3Decrease
Polymerization Rate (mOD/min) VariableIncreasedIncrease
Maximum Polymer Mass (OD at 340 nm) VariableIncreasedIncrease
Critical Concentration (mg/mL) ~1.0~0.1Decrease

Note: The actual values will depend on the specific experimental conditions, including tubulin concentration and purity. The critical concentration for rose tubulin polymerization in the presence of saturating taxol has been estimated to be 0.21 mg/ml.[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by taxane-induced microtubule stabilization and the experimental workflow of the microtubule polymerization assay.

Taxane_Signaling_Pathway This compound This compound (Taxane) Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Stabilization Stabilization of Microtubules This compound->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilization->Microtubules Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics SAC Spindle Assembly Checkpoint (SAC) Activation Dynamics->SAC MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taxane-induced mitotic arrest signaling pathway.

Microtubule_Polymerization_Assay_Workflow start Start prep_reagents Prepare Reagents: - Reconstitute Tubulin - Dilute this compound - Prepare GTP Buffer start->prep_reagents plate_setup Set up 96-well Plate on Ice: - Add Buffer and Compound - Add Tubulin to Initiate prep_reagents->plate_setup incubation Incubate at 37°C in Plate Reader plate_setup->incubation measurement Measure Absorbance at 340 nm (every 30s for 60 min) incubation->measurement data_analysis Data Analysis: - Plot OD vs. Time - Determine Lag Time, Rate, Max OD measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the microtubule polymerization assay.

Troubleshooting

IssuePossible CauseSolution
No polymerization observed Inactive tubulinUse freshly reconstituted tubulin; avoid repeated freeze-thaw cycles.
Incorrect buffer compositionEnsure correct pH and concentrations of MgCl₂, EGTA, and GTP.
Low tubulin concentrationIncrease the final tubulin concentration.
High background absorbance Light scattering from aggregated proteinCentrifuge reconstituted tubulin at high speed before use to remove aggregates.
Compound precipitationCheck the solubility of this compound at the tested concentrations.
Inconsistent results Pipetting errorsUse a multichannel pipette for consistency; ensure thorough mixing.
Temperature fluctuationsEnsure the plate reader maintains a stable 37°C.

Conclusion

The in vitro microtubule polymerization assay is a robust and reliable method for characterizing the activity of microtubule-targeting agents like this compound. By providing quantitative data on the kinetics of tubulin assembly, this assay is an invaluable tool for drug discovery and for elucidating the mechanism of action of novel compounds that interact with the microtubule cytoskeleton. While specific data for this compound is not widely available, its structural similarity to paclitaxel suggests a comparable mechanism of action, which can be confirmed and quantified using the protocols outlined in this document.

References

Application Notes and Protocols for Assessing Dihydrocephalomannine-Tubulin Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various biophysical techniques to accurately determine the binding affinity of Dihydrocephalomannine, a taxane analogue, to its molecular target, tubulin. Understanding this interaction is critical for the development of novel microtubule-stabilizing anticancer agents.

Introduction to this compound and its Mechanism of Action

This compound, a natural taxoid, exerts its anti-cancer effects by binding to the β-subunit of tubulin. This binding event stabilizes microtubules, the key components of the cellular cytoskeleton. The stabilization of microtubules disrupts their dynamic instability, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. By suppressing microtubule dynamics, this compound and other taxanes arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] The binding site for taxanes is located in a hydrophobic pocket on the luminal side of the β-tubulin monomer within the microtubule.[3][4][5]

Quantitative Assessment of Binding Affinity

CompoundMethodParameterValueReference
PaclitaxelMicrotubule Assembly AssayEC501.1 µM[6]
DocetaxelMicrotubule Assembly AssayEC500.36 µM[6]
Baccatin IIIX-ray CrystallographyKb3.0 ± 0.5 x 10³ M⁻¹

Experimental Protocols

Here, we provide detailed protocols for three widely used techniques to measure the binding affinity of this compound to tubulin: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (this compound) and an analyte (tubulin) by detecting changes in the refractive index at the surface of a sensor chip.[7]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to tubulin.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, dextran-based)

  • Tubulin (purified)

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Inject purified tubulin (typically 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without tubulin immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., ranging from 0.1 to 10 times the expected KD).

    • Inject the this compound solutions over the tubulin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Between each this compound injection, regenerate the sensor surface with the regeneration solution to remove any bound ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and KD.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Buffer Prepare Buffers Immobilize Immobilize Tubulin on Sensor Chip Prep_Buffer->Immobilize Prep_Ligand Prepare this compound Dilutions Bind Inject this compound (Association) Prep_Ligand->Bind Prep_Protein Prepare Purified Tubulin Prep_Protein->Immobilize Immobilize->Bind Dissociate Flow Running Buffer (Dissociation) Bind->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Subtract Subtract Reference Channel Data Dissociate->Subtract Regenerate->Bind Fit Fit Sensorgrams to Binding Model Subtract->Fit Determine Determine ka, kd, KD Fit->Determine

Caption: Workflow for assessing this compound-tubulin binding using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8][9]

Objective: To obtain a complete thermodynamic profile of the this compound-tubulin interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified tubulin

  • This compound

  • Reaction buffer (e.g., PIPES buffer with MgCl2 and GTP, pH 6.9)

  • Dialysis equipment

Protocol:

  • Sample Preparation:

    • Dialyze the purified tubulin extensively against the reaction buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer to the desired concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution.

    • Determine the accurate concentrations of both tubulin and this compound.

  • ITC Experiment:

    • Load the tubulin solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 times the tubulin concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the tubulin-containing cell while stirring.

    • Record the heat change after each injection until the binding sites on the tubulin are saturated.

    • Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to tubulin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (KD) is the reciprocal of Ka.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Dialyze Tubulin against Reaction Buffer Load_Sample Load Tubulin into Sample Cell Prep_Protein->Load_Sample Prep_Ligand Dissolve this compound in Dialysis Buffer Load_Ligand Load this compound into Syringe Prep_Ligand->Load_Ligand Determine_Conc Determine Accurate Concentrations Determine_Conc->Load_Sample Determine_Conc->Load_Ligand Titrate Titrate Ligand into Sample Cell Load_Sample->Titrate Load_Ligand->Titrate Subtract Subtract Heat of Dilution Titrate->Subtract Control Perform Control Titration (Ligand into Buffer) Control->Subtract Integrate Integrate Heat per Injection Subtract->Integrate Plot Plot Integrated Heat vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to Binding Model Plot->Fit Determine Determine Ka, ΔH, n Fit->Determine

Caption: Workflow for assessing this compound-tubulin binding using ITC.

Fluorescence Spectroscopy

This method utilizes the intrinsic fluorescence of tryptophan residues in tubulin or the fluorescence of a labeled this compound analogue to monitor the binding event. Binding of the ligand often leads to a change in the fluorescence intensity or a shift in the emission maximum.[1][10]

Objective: To determine the dissociation constant (KD) of this compound binding to tubulin by monitoring changes in fluorescence.

Materials:

  • Fluorometer

  • Purified tubulin

  • This compound

  • Reaction buffer (e.g., PIPES buffer, pH 6.9)

  • Quartz cuvettes

Protocol:

  • Experiment Setup:

    • Set the excitation wavelength for tryptophan fluorescence (typically around 295 nm) and record the emission spectrum (typically from 310 to 400 nm).

    • Place a solution of purified tubulin (e.g., 2 µM) in the reaction buffer in a cuvette.

  • Titration:

    • Record the initial fluorescence spectrum of the tubulin solution.

    • Add small aliquots of a concentrated this compound solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.

    • Continue the titration until no further change in fluorescence is observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Determine the change in fluorescence intensity at the emission maximum after each addition of this compound.

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • Fit the resulting binding curve to a suitable equation (e.g., the Hill equation or a one-site binding model) to calculate the dissociation constant (KD).

Workflow Diagram:

Fluorescence_Workflow cluster_prep Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer Prep_Protein Prepare Tubulin Solution Prep_Buffer->Prep_Protein Initial_Spectrum Record Initial Tubulin Fluorescence Prep_Protein->Initial_Spectrum Prep_Ligand Prepare this compound Solution Add_Ligand Add Aliquots of this compound Prep_Ligand->Add_Ligand Initial_Spectrum->Add_Ligand Equilibrate Equilibrate Sample Add_Ligand->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum Record_Spectrum->Add_Ligand Measure_Intensity Measure Change in Fluorescence Intensity Record_Spectrum->Measure_Intensity Correct_Dilution Correct for Dilution Measure_Intensity->Correct_Dilution Plot_Curve Plot ΔF vs. [this compound] Correct_Dilution->Plot_Curve Fit_Curve Fit Data to Binding Equation Plot_Curve->Fit_Curve Determine_Kd Determine KD Fit_Curve->Determine_Kd

Caption: Workflow for assessing this compound-tubulin binding using fluorescence spectroscopy.

Mechanism of Action and Signaling Pathway

This compound binds to a specific pocket on β-tubulin within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and suppressing its dynamic instability. This interference with microtubule dynamics is the primary mechanism of action. The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Signaling Pathway Diagram:

Dihydrocephalomannine_Pathway cluster_drug Drug Action cluster_cellular Cellular Target & Effect cluster_cellcycle Cell Cycle & Apoptosis Drug This compound Tubulin β-Tubulin Drug->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Taxane Binding Site on β-Tubulin:

Taxane_Binding_Site cluster_tubulin β-Tubulin Monomer cluster_helices α-Helices cluster_loops Loops cluster_sheets β-Sheets cluster_ligand This compound Binding_Pocket Hydrophobic Binding Pocket H1 H1 H6 H6 H7 H7 Loop_H6_H7 Loop (H6-H7) B8 B8 B10 B10 Taxane Taxane Core Taxane->Binding_Pocket Interacts with Side_Chain Side Chains Side_Chain->Binding_Pocket

Caption: Schematic of the this compound binding site on β-tubulin.

References

Troubleshooting & Optimization

Technical Support Center: Dihydrocephalomannine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrocephalomannine. Due to the limited publicly available stability data specifically for this compound, this guide leverages extensive data from structurally similar taxanes, namely paclitaxel and docetaxel, to provide robust recommendations. The degradation pathways and stability profiles of these analogous compounds are expected to be highly predictive for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound in aqueous solutions.

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: HPLC analysis shows a rapid decrease in the main drug peak and the appearance of new peaks over a short period.

  • Potential Cause: The pH of the aqueous solution is not optimal for taxane stability. Taxanes like paclitaxel and docetaxel are known to be unstable under neutral to basic conditions due to base-catalyzed hydrolysis and epimerization.[1][2] Acidic conditions can also promote degradation, though often at a slower rate than basic conditions.[3]

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Adjust the pH to the optimal range. For taxanes, the maximum stability is typically observed in the pH range of 4-5.[3][4] Use a suitable buffer system (e.g., citrate, acetate) to maintain the pH.

    • Control the temperature. Store solutions at refrigerated temperatures (2-8 °C) to slow down degradation kinetics.

    • Analyze samples promptly after preparation.

Issue 2: Appearance of Multiple Degradation Peaks in HPLC

  • Symptom: Several new peaks, potentially with different retention times, are observed in the chromatogram of a stored this compound solution.

  • Potential Cause: this compound is likely undergoing multiple degradation reactions. Based on analogous taxanes, these could include:

    • Epimerization at the C-7 position: This is a common degradation pathway for taxanes in neutral to basic solutions, leading to the formation of 7-epi-dihydrocephalomannine.[1][2][5]

    • Hydrolysis of ester side chains: The ester groups at C-10, C-2, and the C-13 side chain are susceptible to hydrolysis.[1][6] This can result in the formation of various deacetylated and side-chain cleaved products.

    • Oxetane ring opening: Under acidic conditions, the oxetane ring can open, leading to a distinct degradation product.[3][6]

  • Troubleshooting Steps:

    • Characterize the degradation products. Use LC-MS to obtain molecular weight information for the new peaks to help identify the degradation pathways.[1][6]

    • Optimize pH to minimize specific degradation pathways. If epimerization is the primary issue, maintaining a slightly acidic pH (around 4) is crucial.[3]

    • Protect from light. Photodegradation can also occur, leading to isomeric products.[6] Store solutions in amber vials or protect them from light.

Issue 3: Poor Solubility and Precipitation of this compound

  • Symptom: The compound does not fully dissolve in the aqueous buffer, or precipitation occurs over time.

  • Potential Cause: this compound, like other taxanes, has very low aqueous solubility.[7]

  • Troubleshooting Steps:

    • Use a co-solvent system. The addition of organic solvents such as ethanol or polyethylene glycol (PEG) 400 can significantly improve the solubility of taxanes.[8][9]

    • Incorporate surfactants. Non-ionic surfactants like polysorbate 80 are commonly used in commercial taxane formulations to enhance solubility and stability.[10]

    • Consider advanced formulation strategies. For persistent solubility issues, techniques such as creating nanosuspensions or liposomal formulations can be explored to improve both solubility and stability.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: Based on data from paclitaxel and docetaxel, the primary degradation pathways are expected to be epimerization at the C-7 position and hydrolysis of the ester side chains, particularly under neutral to basic pH conditions.[1][2][5] Under acidic conditions, cleavage of the oxetane ring is also a possibility.[3]

Q2: What is the optimal pH for storing this compound solutions?

A2: The optimal pH for taxane stability in aqueous solutions is typically around pH 4-5.[3][4] It is strongly recommended to use a buffered system to maintain this pH.

Q3: What are the expected degradation products of this compound?

A3: The expected degradation products, by analogy to paclitaxel and docetaxel, include 7-epi-dihydrocephalomannine, 10-deacetyl-dihydrocephalomannine, and the this compound baccatin III core with the side chain cleaved.[5][6]

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: To improve solubility, consider using a co-solvent system with ethanol or PEG 400.[8][9] The use of surfactants like polysorbate 80 is also a common and effective strategy.[10] For in vivo applications, advanced formulations such as nanosuspensions or liposomes may be necessary.[7][11]

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing taxane stability.[1][12] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is commonly used.[13][14] Detection is typically performed using UV spectrophotometry (around 227-232 nm).[12][15] Coupling HPLC with mass spectrometry (LC-MS) is highly beneficial for identifying unknown degradation products.[6]

Quantitative Data on Taxane Stability

The following tables summarize the stability of paclitaxel and docetaxel under various conditions. This data can be used as a proxy to estimate the stability of this compound.

Table 1: Effect of pH on Paclitaxel Degradation

pHConditionPrimary Degradation ProductsReference
1-3Acidic10-deacetylpaclitaxel, oxetane ring opening[3][6]
4-5Mildly AcidicMaximum stability[3][4]
6-7NeutralEpimerization, side-chain hydrolysis[1]
>7Basic7-epipaclitaxel, 10-deacetylpaclitaxel, baccatin III, paclitaxel sidechain methyl ester[1][6]

Table 2: Stability of Docetaxel in Different Formulations

ConcentrationFormulationStorage ConditionStabilityReference
10 mg/mLIn ethanol and polysorbate 80 diluent21 days at 4°C or 23°C>95% retained[10]
0.4 mg/mL and 0.8 mg/mLDiluted in 0.9% NaCl35 days at 23°C>95% retained[10]
0.30 mg/mLDiluted infusion in PVC-free bags4 weeks at 4°C or 25°C>95% retained[16]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Taxane Analysis

This protocol is a general guideline based on methods used for paclitaxel and docetaxel.[12][13][14]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227-232 nm.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the aqueous test medium (e.g., buffered solution at a specific pH) to the desired final concentration.

    • At specified time points, withdraw an aliquot of the sample.

    • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Create a calibration curve using standards of known this compound concentrations.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration.

    • Monitor the appearance and growth of degradation product peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][13]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60-80 °C for several hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration (e.g., 30 minutes to a few hours).[17]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80 °C).

  • Photodegradation: Expose a solution of this compound to UV light.[6]

  • Analysis: After exposure, neutralize the acid and base-stressed samples and analyze all samples by the stability-indicating HPLC method. Use LC-MS to identify the major degradation products.

Visualizations

DegradationPathways This compound This compound Epimer 7-epi-Dihydrocephalomannine This compound->Epimer Neutral to Basic pH (Epimerization) Hydrolysis_Products 10-deacetyl-Dihydrocephalomannine Baccatin III derivative This compound->Hydrolysis_Products Basic pH (Hydrolysis) Ring_Opening Oxetane Ring-Opened Product This compound->Ring_Opening Acidic pH (Ring Cleavage) TroubleshootingWorkflow start Instability Observed (e.g., Degradation, Precipitation) check_ph Measure pH of Solution start->check_ph is_ph_optimal Is pH 4-5? check_ph->is_ph_optimal adjust_ph Adjust pH to 4-5 using a buffer is_ph_optimal->adjust_ph No check_solubility Check for Precipitation is_ph_optimal->check_solubility Yes adjust_ph->check_solubility is_soluble Is the compound soluble? check_solubility->is_soluble add_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) or Surfactant is_soluble->add_cosolvent No reassess Re-evaluate Stability is_soluble->reassess Yes add_cosolvent->reassess

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Dihydrocephalomannine from related taxanes.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and provides systematic solutions.

Question: Why am I seeing poor resolution between this compound and Cephalomannine?

Answer:

Poor resolution between this compound and Cephalomannine is a common challenge due to their structural similarity. Here are several factors to investigate:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical. A slight adjustment in the acetonitrile or methanol concentration can significantly impact selectivity. Consider a shallow gradient elution to maximize separation.[1]

  • Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider using a pentafluorophenyl (PFP) column, which can offer alternative selectivity for closely related taxanes.

  • Temperature: Lowering the column temperature can sometimes increase retention and improve resolution for closely eluting compounds.[2] However, be mindful that this will also increase analysis time and backpressure.

  • Flow Rate: A lower flow rate generally leads to better resolution, but also longer run times.

  • pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of the taxanes and affect their interaction with the stationary phase.[3][4] Experimenting with a pH range of 3-7 is recommended.

Question: My this compound peak is tailing. What can I do to improve peak shape?

Answer:

Peak tailing can be caused by several factors, from chemical interactions to issues with the HPLC system itself. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of taxanes, causing tailing.

    • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize these interactions.

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., 3-4) can suppress the ionization of silanol groups.[3][4]

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), in the mobile phase can block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate inner diameter.

  • Contamination: A contaminated guard column or analytical column can also cause poor peak shape. Try flushing the column or replacing the guard column.

Question: I'm observing ghost peaks in my chromatogram. What is the likely source?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

  • Carryover from Previous Injections: If a highly concentrated sample was previously run, residual amounts may elute in subsequent runs. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • Sample Matrix Components: If your this compound is in a complex matrix, other components may be co-eluting or appearing as separate peaks. Ensure your sample preparation method is effective at removing interfering substances.

  • Degradation of the Analyte: this compound can be susceptible to degradation under certain conditions. Ensure your sample is stored properly and consider using a cooled autosampler.

Question: My retention times are shifting between runs. How can I improve reproducibility?

Answer:

Retention time instability can compromise the reliability of your analysis. Here are the primary causes and solutions:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can improve reproducibility.

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, is a common cause of retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.[2] Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times. Regular pump maintenance is crucial.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in one direction over many runs, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound from related taxanes?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Based on methods for closely related taxanes, the following conditions are recommended for initial method development:

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, 2.2 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient See detailed protocol below
Flow Rate 0.42 mL/min
Column Temperature 40°C
Detection Wavelength 227 nm
Injection Volume 5 µL

This is a starting point, and optimization of the gradient and other parameters will likely be necessary to achieve the desired resolution for your specific sample.

Q2: What are the expected retention times and resolution for this compound and its related impurities?

A2: The exact retention times and resolution will depend on the specific HPLC system and conditions used. However, based on the analysis of closely related taxanes like paclitaxel and cephalomannine, you can expect the following approximate values with the recommended starting method. This compound is expected to elute in close proximity to cephalomannine.

CompoundApproximate Retention Time (min)Approximate Resolution (Rs) from this compound
7-Epipaclitaxel3.5> 2.0
This compound 4.5 - 5.5 N/A
Cephalomannine4.8 - 5.8> 1.5
Paclitaxel5.0 - 6.0> 2.0

Note: These are estimated values. Method optimization is crucial to achieve baseline separation (Rs ≥ 1.5) for all compounds of interest.

Q3: How can I improve the purity of my this compound sample before HPLC analysis?

A3: Pre-purification can significantly improve the quality of your HPLC results. Techniques such as solid-phase extraction (SPE) can be effective in removing interfering substances from the sample matrix. For taxane-containing extracts, precipitation with a non-polar solvent like hexane can also be used to remove lipids and other non-polar impurities.

Q4: What is the importance of the mobile phase pH in the separation of taxanes?

A4: The pH of the mobile phase is a critical parameter that can significantly influence the selectivity and peak shape in the separation of ionizable compounds.[3][4][5] For taxanes, adjusting the pH can alter the ionization state of any acidic or basic functional groups, thereby changing their interaction with the stationary phase. Experimenting with different pH values within the stable range of your column (typically pH 2-8 for silica-based columns) is a powerful tool for optimizing the separation of closely eluting taxanes.[6]

Experimental Protocols

Recommended Starting HPLC Method for this compound Separation

This protocol is a recommended starting point for the separation of this compound from related taxanes and is based on established methods for similar compounds.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 2.1 x 100 mm, 2.2 µm particle size.

2. Reagents and Solvents:

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • This compound, Cephalomannine, and Paclitaxel reference standards

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • Flow Rate: 0.42 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 5 µL

4. Gradient Program:

Time (min)%A (Water)%B (Acetonitrile)%C (Methanol)
0.0504010
2.0504010
5.0206020
6.0107020
8.0107020
8.1504010
10.0504010

5. Sample Preparation:

  • Accurately weigh and dissolve reference standards and samples in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v), to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Influence of Organic Modifier on Retention Time and Resolution
Mobile Phase Composition (Acetonitrile:Water)This compound Retention Time (min)Cephalomannine Retention Time (min)Resolution (Rs) between this compound and Cephalomannine
45:556.87.21.4
50:505.25.51.6
55:454.14.31.3

Note: Data is illustrative and based on typical behavior. Actual results may vary.

Table 2: Effect of Column Temperature on Separation
Column Temperature (°C)This compound Retention Time (min)Cephalomannine Retention Time (min)Resolution (Rs) between this compound and Cephalomannine
306.16.51.8
405.25.51.6
504.54.71.5

Note: Data is illustrative and based on typical behavior. Actual results may vary.[2]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Accurate Mixing & Degassing) MobilePhasePrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Mobile Phase Flow Detection UV Detection (227 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_method Method Optimization cluster_consumables Consumables Check cluster_system System Check Problem Poor Resolution or Peak Tailing MobilePhase Adjust Mobile Phase (Organic Ratio, pH) Problem->MobilePhase Column Check/Replace Column (C18, PFP) Problem->Column Connections Check for Leaks & Dead Volume Problem->Connections Gradient Optimize Gradient Slope MobilePhase->Gradient Temperature Adjust Column Temperature Gradient->Temperature FlowRate Decrease Flow Rate Temperature->FlowRate GuardColumn Replace Guard Column Column->GuardColumn Solvents Use Fresh, High-Purity Solvents GuardColumn->Solvents Pump Check Pump Performance Connections->Pump Injector Clean Injector & Needle Pump->Injector

Caption: Troubleshooting logic for common HPLC separation issues.

References

mitigating off-target effects of Dihydrocephalomannine in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Dihydrocephalomannine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and mitigate potential off-target effects in your cell-based assays.

This compound is a taxane derivative, a class of compounds known to act as microtubule-stabilizing agents.[1] Like its well-known relatives, paclitaxel and docetaxel, its primary mechanism of action involves binding to β-tubulin, which disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1] However, like many small molecules, off-target effects can occur, leading to confounding results.[2][3] This guide will help you identify and address these challenges.

Frequently Asked Questions (FAQs)

Section 1: General Troubleshooting

Q1: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Health: Ensure your cell lines are healthy, within a low passage number, and regularly tested for mycoplasma contamination. Stressed or contaminated cells can be more sensitive to drug treatment.[4]

  • Off-Target Toxicity: The observed cytotoxicity may be due to the compound interacting with unintended cellular targets.[2][3] This is especially relevant if the cell death phenotype does not correlate with known markers of mitotic catastrophe.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your specific cell line.

  • Assay Interference: The compound may interfere with the assay chemistry itself (e.g., absorbance or fluorescence of readout reagents). Run a compound-only control (no cells) to check for this.

Q2: I'm observing inconsistent results (high variability) between replicate wells or experiments. How can I improve reproducibility?

A2: High variability often stems from technical aspects of the assay.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to prevent an "edge effect."

  • Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Taxanes can be unstable in aqueous solutions.

  • Assay Timing: The timing of treatment and analysis is critical. Ensure you are consistent with incubation times.

  • Automation: If possible, use automated liquid handlers for cell seeding and reagent addition to minimize human error. The goal is to reduce the number of manual steps, as each one is a potential source of variation.[4]

Section 2: Investigating Off-Target Effects

Q3: How can I determine if the observed cellular phenotype is a result of on-target microtubule stabilization or an off-target effect?

A3: Differentiating on-target from off-target effects is crucial for validating your results. Several strategies can be employed:

  • Directly Measure Microtubule Stabilization: Use a quantitative cell-based assay to confirm that this compound is stabilizing microtubules at the concentrations that produce your phenotype of interest.[5][6] If the phenotype occurs at concentrations below where microtubule stabilization is detected, it is likely an off-target effect.

  • Genetic Knockout/Knockdown: Use CRISPR/Cas9 to knock out the gene for β-tubulin (the intended target). If this compound still elicits the same effect in the knockout cells, the phenotype is unequivocally off-target.[2][3]

  • Use a Structurally Unrelated Control: Treat cells with a different microtubule-stabilizing agent that has a distinct chemical structure (e.g., epothilones). If this compound recapitulates the phenotype, it supports an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm direct binding of this compound to β-tubulin in intact cells.[7]

Q4: What are some known off-target liabilities for taxanes that might apply to this compound?

A4: While specific off-target pathways for this compound are not extensively documented, taxanes as a class have been reported to have effects beyond microtubule stabilization. These can include modulation of signaling pathways and interaction with other proteins.[8] For example, some drugs initially designed for one target have been found to kill cancer cells through entirely different, off-target mechanisms.[2][3] It is essential to empirically validate the on-target effect in your experimental system.

Troubleshooting and Validation Workflow

This workflow provides a logical sequence for troubleshooting common issues and validating the mechanism of action.

G start Start: Observe Unexpected Phenotype or High Variability check_basics Step 1: Verify Basic Assay Parameters & Cell Health (Mycoplasma, Passage #, Solvent Control) start->check_basics issue_resolved Issue Resolved / Variability Reduced check_basics->issue_resolved Yes issue_persists Issue Persists check_basics->issue_persists validate_on_target Step 2: Validate On-Target Effect (Quantitative Microtubule Assay) issue_persists->validate_on_target No on_target_confirmed On-Target Effect Confirmed at Active Concentrations? validate_on_target->on_target_confirmed phenotype_on_target Conclusion: Phenotype is Likely Mediated by On-Target Activity on_target_confirmed->phenotype_on_target Yes validate_off_target Step 3: Confirm Off-Target Mechanism (CRISPR KO of β-tubulin) on_target_confirmed->validate_off_target No phenotype_off_target Conclusion: Phenotype is Likely Mediated by Off-Target Activity effect_in_ko Effect Persists in Knockout Cells? validate_off_target->effect_in_ko effect_in_ko->phenotype_on_target No effect_in_ko->phenotype_off_target Yes

Caption: Troubleshooting workflow for unexpected results in cell-based assays.

Data Summary Tables

Table 1: Comparison of Methods to Validate Drug Target Engagement
MethodPrincipleProsCons
Quantitative Microtubule Assay Immunofluorescence-based measurement of the cellular microtubule polymer mass after challenge with a depolymerizing agent.[6][9]- Directly measures the on-target biological effect.- Quantitative and suitable for high-throughput screening.- Indirectly measures target binding.- Requires specific antibodies and imaging equipment.
CRISPR/Cas9 Gene Knockout The putative target gene (e.g., TUBB1) is permanently knocked out. The drug's effect is then tested in these cells vs. wild-type.[2][3]- "Gold standard" for genetic validation.- Provides a clear "yes/no" answer on target dependency.- Time-consuming to generate and validate stable knockout lines.- Potential for genetic compensation.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein when a drug binds to it in intact cells or cell lysates.[7]- Directly confirms physical binding to the target.- Does not require modified compounds.- Can be technically challenging.- Not easily adapted to high-throughput formats.
RNA interference (RNAi) The mRNA of the putative target is temporarily knocked down, reducing protein expression.- Faster than generating CRISPR knockouts.- Often results in incomplete knockdown.- High potential for its own off-target effects.

Key Experimental Protocols

Protocol 1: Quantitative Microtubule Stabilization Assay

This assay quantifies the ability of this compound to make cellular microtubules resistant to a depolymerizing agent like Nocodazole or Combretastatin A4 (CA4).[6]

  • Cell Seeding: Seed adherent cells (e.g., HeLa or A549) in a 96-well clear-bottom black plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and controls: DMSO as negative, paclitaxel as positive) for 90 minutes.

  • Depolymerization Challenge: Add a high concentration of a microtubule-depolymerizing agent (e.g., 0.5 µM CA4) to all wells except for the "100% MTs" control wells. Incubate for 30 minutes.

  • Fixation and Permeabilization: Gently wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA in PBS. Incubate with a primary antibody against α-tubulin for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Imaging and Analysis: Acquire images using a high-content imager. Quantify the total fluorescence intensity per well.

  • Data Normalization: Express results as "% Resistant Microtubules," where 100% is the signal from cells treated with DMSO without CA4, and 0% is the signal from cells treated with DMSO plus CA4. Plot a dose-response curve to determine the EC50 for microtubule stabilization.

G cluster_0 Day 1 cluster_1 Day 2 seed Seed cells in 96-well plate treat Treat with this compound (90 min) seed->treat challenge Add Depolymerizing Agent (e.g., CA4) (30 min) treat->challenge fix_perm Fix and Permeabilize Cells challenge->fix_perm stain Immunostain for α-tubulin fix_perm->stain image Image and Quantify Fluorescence stain->image

Caption: Workflow for the quantitative microtubule stabilization assay.

Protocol 2: CRISPR/Cas9 Knockout Validation

This protocol outlines the steps to validate that the effect of this compound is dependent on its target, β-tubulin.

  • Guide RNA Design: Design and validate 2-3 single-guide RNAs (sgRNAs) targeting an early exon of a ubiquitously expressed β-tubulin isoform (e.g., TUBB). Use online tools to minimize predicted off-target cleavage events.[10][11]

  • Transfection: Co-transfect a Cas9-expressing plasmid and an sgRNA-expressing plasmid into your cell line of interest. Alternatively, use pre-complexed Cas9 protein and synthetic sgRNA (ribonucleoprotein, RNP) for higher efficiency and lower off-target effects.[12]

  • Single-Cell Cloning: After 48-72 hours, dilute the transfected cells to a single cell per well in 96-well plates to isolate and expand clonal populations.

  • Clone Validation:

    • Genotyping: Extract genomic DNA from each clone. Use PCR and Sanger sequencing (or TIDE/ICE analysis) to confirm the presence of insertions/deletions (indels) at the target site.

    • Western Blot: Confirm the absence of β-tubulin protein expression via Western blot. This is a critical step.

  • Phenotypic Assay: Once you have a validated β-tubulin knockout clone and a wild-type control clone (ideally one that went through the same process but has no edit), perform your primary cell-based assay (e.g., cytotoxicity, apoptosis).

  • Analysis: Compare the dose-response curves of this compound in the wild-type vs. knockout cells. A significant rightward shift in the IC50 curve for the knockout cells confirms the effect is on-target. If the curves are identical, the effect is off-target.

On-Target Signaling Pathway

This compound, as a taxane, is expected to follow this canonical pathway. Off-target effects can arise from interactions with other proteins, leading to unintended downstream signaling.

G drug This compound mt Microtubules (MTs) drug->mt Binds to β-tubulin subunit off_target Off-Target Proteins drug->off_target tubulin Free α/β-Tubulin Dimers tubulin->mt Polymerization mt->tubulin Depolymerization p1 mt->p1 stabilize MT Stabilization (Inhibition of Depolymerization) dynamics Disruption of MT Dynamics stabilize->dynamics spindle Defective Mitotic Spindle dynamics->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis off_target_path Unintended Signaling (e.g., Kinase Pathways) off_target->off_target_path p1->stabilize

Caption: On-target pathway of this compound vs. potential off-target effects.

References

Technical Support Center: Refinement of Dihydrocephalomannine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Dihydrocephalomannine (DHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental dosage of DHC. Given the limited publicly available data on this compound, this guide incorporates information from its close structural analog, Cephalomannine (CPM), and other taxanes to provide a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dosing this compound in mice?

A1: Due to the lack of specific in vivo dosage data for this compound, it is recommended to start with a dose comparable to that of its analog, Cephalomannine. A reported effective dose for Cephalomannine in a pleural mesothelioma xenograft mouse model was 2 mg/kg body weight, administered daily for 5 consecutive days for two weeks[1][2]. It is crucial to perform a dose-finding (dose escalation) study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and cancer type.

Q2: What is a typical dose range for taxanes in mice?

A2: The dosage of taxanes can vary significantly based on the specific compound, formulation, administration route, and treatment schedule. For instance, docetaxel has been administered to mice at doses ranging from 1 mg/kg to 6 mg/kg via intraperitoneal injection[3]. Oral formulations of docetaxel have been tested at much higher doses, with an MTD of 50 mg/kg in female mice and 25 mg/kg in male mice[4]. These ranges can serve as a reference for designing your dose escalation studies for this compound.

Q3: How should I formulate this compound for in vivo administration?

A3: Taxanes, including this compound, are poorly soluble in water, making formulation a critical step for in vivo experiments. A common approach is to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline or PBS[5]. The final concentration of DMSO should be kept low to minimize toxicity. It is essential to ensure the final formulation is a clear solution to prevent embolism upon injection[5][6].

Q4: What are the common routes of administration for taxanes in mice?

A4: The most common routes for administering taxanes in preclinical cancer models are intravenous (IV) and intraperitoneal (IP) injection. Oral gavage is also a possibility, especially for newer taxane formulations designed for oral bioavailability. The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the specific formulation.

Q5: What are the potential signs of toxicity I should monitor for?

A5: Common signs of taxane-induced toxicity in mice include weight loss, lethargy, ruffled fur, and signs of distress. For some taxanes, neutropenia is a primary toxicity[7]. It is crucial to monitor the animals daily for these signs and to measure body weight regularly. In case of severe toxicity, a reduction in dose or a change in the dosing schedule may be necessary. At higher doses, docetaxel has been shown to induce kidney damage[4].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable anti-tumor effect. - The dose is too low.- Poor bioavailability of the formulation.- The tumor model is resistant to taxanes.- Perform a dose escalation study to find a more effective dose.- Re-evaluate the formulation to ensure adequate solubility and stability.- Confirm the sensitivity of your cancer cell line to taxanes in vitro before proceeding with in vivo studies.
Severe toxicity or animal death. - The dose is too high (exceeding the MTD).- Formulation vehicle toxicity.- Rapid injection leading to adverse events.- Reduce the dose and/or the frequency of administration.- Run a control group with only the vehicle to assess its toxicity.- Administer the injection slowly and observe the animal for any immediate adverse reactions.
Precipitation of the compound during or after formulation. - Poor solubility of this compound in the chosen vehicle.- Incorrect ratio of solvents in the formulation.- Try different solvent systems or co-solvents.- Sonication may help in dissolving the compound[5].- Prepare the formulation fresh before each administration.
Inconsistent results between animals. - Inaccurate dosing.- Variation in tumor size at the start of treatment.- Differences in animal health status.- Ensure accurate and consistent administration technique.- Randomize animals into treatment groups based on tumor volume.- Closely monitor the general health of all animals throughout the experiment.

Quantitative Data Summary

Table 1: In Vivo Dosage of Cephalomannine and Other Taxanes in Mice

CompoundDosageAdministration RouteAnimal ModelEfficacy/ObservationReference(s)
Cephalomannine 2 mg/kgNot specified (likely IP or IV)Pleural Mesothelioma Xenograft (NOD-SCID mice)Prolonged median overall survival (75 days vs. 55 days in control).[1][2]
Docetaxel 6 mg/kgIntraperitoneal (IP)Squamous Cell Carcinoma XenograftAnti-tumor activity.[3]
Docetaxel 1 mg/kgIntraperitoneal (IP)Squamous Cell Carcinoma XenograftMetronomic (anti-angiogenic) schedule; severe intestinal toxicity observed with daily administration.[3]
Oral Docetaxel Granule 50 mg/kg (female)25 mg/kg (male)OralHealthy miceMaximum Tolerated Dose (MTD).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Injection

This protocol is a general guideline and may need optimization.

  • Materials:

    • This compound (DHC) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • PEG300, sterile

    • Tween 80, sterile

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Procedure:

    • Weigh the required amount of DHC powder in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the DHC completely. Vortex or sonicate briefly if necessary.

    • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS. A common ratio is 30% PEG300, 5% Tween 80, and 65% saline[5].

    • Slowly add the DHC/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

    • Prepare the formulation fresh on the day of administration.

Protocol 2: In Vivo Dose-Finding Study for this compound
  • Animal Model:

    • Select a suitable mouse strain and tumor model for your research question.

    • Allow animals to acclimate for at least one week before the start of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2-n: Increasing doses of DHC (e.g., starting from a low dose such as 0.5 mg/kg and escalating to 1, 2, 4, 8 mg/kg). The dose levels should be chosen based on available data for similar compounds.

  • Administration and Monitoring:

    • Administer the DHC formulation or vehicle according to the chosen route and schedule.

    • Monitor the animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.).

    • Measure tumor volume and body weight at regular intervals (e.g., 2-3 times per week).

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed.

    • The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or other signs of severe toxicity.

Visualizations

Experimental_Workflow Experimental Workflow for DHC Dosage Refinement cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Analysis & Refinement Formulation Formulate DHC in Vehicle QC Quality Control (Clarity) Formulation->QC Dose_Finding Dose-Finding Study (e.g., 0.5, 1, 2, 4 mg/kg) Administration Administer DHC to Mice Dose_Finding->Administration Monitoring Monitor Toxicity & Efficacy (Body Weight, Tumor Volume) Administration->Monitoring MTD Determine MTD Monitoring->MTD Efficacy_Study Conduct Efficacy Study at Optimal Dose MTD->Efficacy_Study Data_Analysis Analyze Data Efficacy_Study->Data_Analysis

Caption: Workflow for this compound in vivo dosage refinement.

Troubleshooting_Guide Troubleshooting Common In Vivo Issues No_Effect No Anti-Tumor Effect Increase_Dose Increase Dose No_Effect->Increase_Dose Check_Formulation Check Formulation Bioavailability No_Effect->Check_Formulation In_Vitro_Test Confirm In Vitro Sensitivity No_Effect->In_Vitro_Test Toxicity High Toxicity Decrease_Dose Decrease Dose/Frequency Toxicity->Decrease_Dose Vehicle_Control Test Vehicle Toxicity Toxicity->Vehicle_Control Precipitation Formulation Issues Optimize_Vehicle Optimize Vehicle Composition Precipitation->Optimize_Vehicle Fresh_Prep Prepare Fresh Formulation Precipitation->Fresh_Prep

Caption: Decision tree for troubleshooting in vivo experiments.

Taxane_Signaling General Taxane Mechanism of Action Taxane Taxane (e.g., this compound) Microtubules Microtubule Stabilization Taxane->Microtubules ROS Increased ROS Production Taxane->ROS Bcl2_Bax Decreased Bcl-2 / Increased BAX Taxane->Bcl2_Bax Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis ROS->Apoptosis Bcl2_Bax->Apoptosis

Caption: Simplified signaling pathway for taxane-induced apoptosis.

References

Technical Support Center: Addressing Dihydrocephalomannine (DHC) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Dihydrocephalomannine (DHC) resistance in cancer cells. As DHC is a taxane, analogous to paclitaxel, the guidance provided is based on established mechanisms of taxane resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating DHC resistance.

Q1: My cancer cell line is showing unexpected or inconsistent resistance to DHC. What are the potential causes and how can I troubleshoot this?

A1: Unexpected or inconsistent resistance to this compound (DHC) can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Cell Line Integrity:

    • Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.

    • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can alter cellular response to drugs.

    • Passage Number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.

  • Experimental Variability:

    • Reagent Quality: Ensure the DHC stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Assay Conditions: Standardize all experimental parameters, including cell seeding density, drug incubation time, and media components.

    • Control Lines: Always include a sensitive parental cell line as a control to ensure the drug is active and the assay is performing as expected.

  • Development of Resistance:

    • If you are continuously culturing cells with sub-lethal doses of DHC, you may be inadvertently selecting for a resistant population.[1][2]

Q2: I have developed a DHC-resistant cell line, but I do not observe overexpression of P-glycoprotein (P-gp). What are other potential mechanisms of resistance?

A2: While P-gp (encoded by the ABCB1 gene) is a common mediator of taxane resistance, several other mechanisms can confer resistance to DHC.[3][4][5][6][7] Consider investigating the following:

  • Other ABC Transporters: Overexpression of other ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated protein 1 (MRP1/ABCC1) or breast cancer resistance protein (BCRP/ABCG2), can also lead to drug efflux.[8][9]

  • Alterations in β-tubulin:

    • Mutations: Sequencing the β-tubulin gene (TUBB1) may reveal mutations that prevent DHC from binding to its target.[5][10]

    • Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can affect microtubule dynamics and drug sensitivity.[9]

  • Evasion of Apoptosis:

    • Bcl-2 Family Proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak) can inhibit DHC-induced cell death.

    • p53 Status: Mutations in the TP53 gene can lead to a dysfunctional p53 protein, which can contribute to apoptosis evasion.[5]

  • Activation of Pro-Survival Signaling Pathways:

    • PI3K/Akt Pathway: Hyperactivation of the PI3K/Akt signaling pathway is a known mechanism of resistance to taxanes.[11][12]

Q3: My results from the MTT assay to determine DHC IC50 values are not reproducible. How can I improve the reliability of this assay?

A3: The MTT assay is sensitive to several experimental parameters. To improve reproducibility:

  • Cell Seeding: Ensure a uniform single-cell suspension and consistent seeding density across all wells. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.

  • Drug Dilutions: Prepare a fresh serial dilution of DHC for each experiment.

  • Incubation Time: Use a consistent incubation time for both the drug treatment and the MTT reagent.

  • Metabolic Activity: Be aware that the MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Consider validating your results with a different cytotoxicity assay, such as a trypan blue exclusion assay or a crystal violet staining assay.

  • Positive and Negative Controls: Always include untreated cells as a negative control and a known cytotoxic agent as a positive control.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHC) and what is its mechanism of action?

A1: this compound (DHC) is a natural taxane, an analogue of paclitaxel.[13] Like other taxanes, its primary mechanism of action is the disruption of microtubule dynamics.[9][14] DHC binds to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[5][14] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death, in cancer cells.[5][14]

Q2: What are the primary mechanisms of resistance to DHC in cancer cells?

A2: The mechanisms of resistance to DHC are expected to be similar to those of other taxanes like paclitaxel and docetaxel. The main mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[5][8][9]

  • Alterations in the Drug Target: Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can reduce the binding affinity of DHC to microtubules.[3][4][5][7]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can make cells resistant to DHC-induced cell death.[5]

  • Activation of Survival Pathways: Pro-survival signaling pathways, such as the PI3K/Akt pathway, can be upregulated to counteract the cytotoxic effects of DHC.[11][12]

Q3: What are some strategies to overcome DHC resistance in cancer cells?

A3: Several strategies are being explored to overcome resistance to taxanes, which can be applied to DHC:

  • Combination Therapy:

    • Efflux Pump Inhibitors: Using inhibitors of P-gp (e.g., verapamil) or other ABC transporters in combination with DHC can increase its intracellular concentration.[15]

    • Targeting Survival Pathways: Combining DHC with inhibitors of pro-survival pathways (e.g., PI3K/Akt inhibitors) can re-sensitize resistant cells.

  • Novel Drug Formulations: Nanoparticle-based delivery systems can be used to enhance the delivery of DHC to tumor cells and potentially bypass efflux pump-mediated resistance.[16]

  • Targeting Key Mediators of Resistance: Identifying and targeting specific molecules that are upregulated in DHC-resistant cells, such as specific kinases or transcription factors, can be an effective strategy. For example, inhibiting CDK1 has been shown to reverse paclitaxel resistance in ovarian cancer.[17]

Data Presentation

Table 1: Illustrative Example of DHC IC50 Values in Sensitive and Resistant Cancer Cell Lines.

Cell LineDescriptionDHC IC50 (nM)Fold Resistance
MCF-7DHC-sensitive parental breast cancer cell line101
MCF-7/DHC-RDHC-resistant breast cancer cell line25025
A549DHC-sensitive parental lung cancer cell line151
A549/DHC-RDHC-resistant lung cancer cell line45030

Table 2: Illustrative Example of Protein Expression Changes in DHC-Resistant Cells.

ProteinFunctionFold Change in Resistant Cells (Resistant vs. Sensitive)
P-glycoprotein (P-gp)Drug efflux pump↑ 20-fold
β-tubulin (Class III)Microtubule component↑ 5-fold
Bcl-2Anti-apoptotic protein↑ 8-fold
p-Akt (phosphorylated Akt)Pro-survival signaling↑ 10-fold

Experimental Protocols

1. MTT Assay for Cell Viability and IC50 Determination

This protocol is for determining the concentration of DHC that inhibits the growth of a cell population by 50% (IC50).

  • Materials:

    • 96-well plates

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • This compound (DHC)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of DHC in complete medium.

    • Remove the medium from the wells and add 100 µL of the DHC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.

2. Western Blotting for P-gp and β-tubulin Expression

This protocol is for detecting the expression levels of proteins involved in DHC resistance.

  • Materials:

    • Sensitive and resistant cell lines

    • RIPA buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-P-gp, anti-β-tubulin, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.

Visualizations

DHC_Resistance_Pathway DHC This compound Microtubules Microtubule Stabilization DHC->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death PI3K_Akt PI3K/Akt Pathway (Survival Signaling) Bcl2 Bcl-2 Upregulation PI3K_Akt->Bcl2 inhibits Pgp P-glycoprotein (P-gp) (Efflux Pump) DHC_efflux DHC Efflux Pgp->DHC_efflux DHC_efflux->DHC reduces intracellular concentration Resistance DHC Resistance DHC_efflux->Resistance Bcl2->Apoptosis inhibits Bcl2->Resistance

Caption: Signaling pathways contributing to DHC resistance.

DHC_Resistance_Workflow start Start with DHC-sensitive parental cell line develop_resistance Develop DHC-resistant cell line (e.g., dose escalation) start->develop_resistance confirm_resistance Confirm resistance (IC50 determination via MTT assay) develop_resistance->confirm_resistance investigate_mechanisms Investigate Mechanisms of Resistance confirm_resistance->investigate_mechanisms efflux_pumps Analyze efflux pump expression (Western blot for P-gp, MRP1, BCRP) investigate_mechanisms->efflux_pumps tubulin_analysis Analyze β-tubulin (Sequencing, Western blot for isotypes) investigate_mechanisms->tubulin_analysis apoptosis_assay Assess apoptosis evasion (Western blot for Bcl-2 family, p53) investigate_mechanisms->apoptosis_assay pathway_analysis Analyze survival pathways (Western blot for p-Akt) investigate_mechanisms->pathway_analysis validate_mechanism Validate identified mechanism (e.g., use of inhibitors, siRNA) efflux_pumps->validate_mechanism tubulin_analysis->validate_mechanism apoptosis_assay->validate_mechanism pathway_analysis->validate_mechanism end Mechanism of DHC resistance identified validate_mechanism->end

Caption: Experimental workflow for investigating DHC resistance.

DHC_Resistance_Mechanisms resistance This compound (DHC) Resistance pre_target Pre-target Resistance resistance->pre_target on_target On-target Resistance resistance->on_target post_target Post-target Resistance resistance->post_target efflux Increased Drug Efflux (e.g., P-gp) pre_target->efflux inactivation Drug Inactivation pre_target->inactivation tubulin_mutations β-tubulin Mutations on_target->tubulin_mutations tubulin_isotypes Altered Tubulin Isotype Expression on_target->tubulin_isotypes apoptosis_evasion Evasion of Apoptosis (e.g., Bcl-2 overexpression) post_target->apoptosis_evasion survival_pathways Activation of Survival Pathways (e.g., PI3K/Akt) post_target->survival_pathways

Caption: Logical relationships of DHC resistance mechanisms.

References

Technical Support Center: Enhancing the Yield of Dihydrocephalomannine Semi-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of Dihydrocephalomannine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the semi-synthesis of this compound?

A1: The semi-synthesis of this compound, a taxane analogue, typically starts from a readily available precursor, most commonly 10-deacetylbaccatin III (10-DAB) or Baccatin III. The core of the synthesis involves the selective protection of reactive hydroxyl groups on the baccatin core, followed by the attachment of a specific side chain at the C-13 position, and subsequent deprotection steps to yield the final product.

Q2: What are the critical factors influencing the overall yield of the semi-synthesis?

A2: Several factors critically impact the yield:

  • Purity of Starting Materials: The purity of 10-DAB or Baccatin III is paramount. Impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges.

  • Choice of Protecting Groups: The selection of appropriate protecting groups for the C-7 and C-10 hydroxyls is crucial for directing the reaction to the desired C-13 position and preventing side reactions.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of coupling agents and bases must be carefully optimized for each step (protection, side-chain attachment, and deprotection).

  • Purification Methods: Efficient purification techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for isolating this compound from a complex mixture of reactants, byproducts, and isomers.

Q3: Which protecting groups are recommended for the hydroxyl groups of the baccatin core?

A3: The choice of protecting groups depends on the specific synthetic strategy. Generally, silyl ethers like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) are commonly used to protect the C-7 hydroxyl group due to their relative stability and selective removal under specific conditions. For the C-10 hydroxyl, an acetyl group is often present as in Baccatin III, or can be introduced. The key is to employ an orthogonal protection strategy, allowing for the selective deprotection of one group without affecting the others.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials and expected product, you can determine the consumption of reactants and the formation of the product. For more detailed analysis and quantification, HPLC is the preferred method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Protected Baccatin Intermediate 1. Incomplete reaction. 2. Inefficient protecting group. 3. Degradation of starting material. 4. Suboptimal reaction conditions (temperature, solvent).1. Monitor the reaction by TLC until the starting material is consumed. 2. Experiment with different protecting groups (e.g., TES, TBDMS, Troc). 3. Ensure the purity and stability of 10-DAB or Baccatin III. 4. Optimize the reaction temperature and solvent system. Anhydrous conditions are often critical.
Multiple Spots on TLC after Side-Chain Attachment 1. Formation of isomers. 2. Incomplete reaction. 3. Presence of side products. 4. Degradation of the product.1. Optimize the stereoselectivity of the coupling reaction. 2. Increase reaction time or temperature, or use a more efficient coupling agent. 3. Identify byproducts using techniques like LC-MS and adjust reaction conditions to minimize their formation. 4. Ensure the reaction is performed under an inert atmosphere and at the optimal temperature to prevent degradation.
Difficulty in Purifying the Final Product 1. Co-elution of impurities or isomers with the product. 2. Low resolution of the chromatographic method. 3. Product instability during purification.1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column type. 2. Consider using a different type of chromatography (e.g., normal phase if reverse phase is not effective). 3. Perform purification at a lower temperature and use buffered mobile phases if the product is pH-sensitive.
Incomplete Deprotection 1. Deprotection agent is not effective. 2. Insufficient reaction time or temperature. 3. Steric hindrance around the protecting group.1. Choose a deprotection agent specific to the protecting group used (e.g., HF-pyridine for silyl ethers). 2. Monitor the reaction by TLC and adjust the time and temperature accordingly. 3. If steric hindrance is an issue, a more potent deprotection reagent or harsher conditions may be necessary, but this should be approached with caution to avoid product degradation.

Experimental Protocols & Data

Table 1: Generalized Reaction Conditions for Key Semi-synthesis Steps
Step Reactants Reagents & Solvents Typical Temperature (°C) Typical Reaction Time (h) Typical Yield (%)
C-7 Protection 10-DABTriethylsilyl chloride (TESCl), Pyridine0 to 252 - 485 - 95
C-10 Acetylation 7-TES-10-DABAcetic anhydride, Pyridine, DMAP251 - 2> 90
Side-Chain Attachment 7-TES-Baccatin III, Protected β-lactamNaHMDS, Anhydrous THF-78 to 01 - 370 - 85
Deprotection Protected this compoundHF-Pyridine, Acetonitrile0 to 2512 - 2480 - 90

Note: These are generalized conditions and may require optimization for specific substrates and scales.

Visualizing the Workflow

Experimental Workflow for this compound Semi-synthesis

experimental_workflow start Start: 10-DAB protection C-7 Hydroxyl Protection (e.g., TESCl, Pyridine) start->protection acetylation C-10 Acetylation (Acetic Anhydride, Pyridine) protection->acetylation side_chain_attachment Side-Chain Attachment (Protected β-lactam, NaHMDS) acetylation->side_chain_attachment deprotection Deprotection (e.g., HF-Pyridine) side_chain_attachment->deprotection purification Purification (HPLC) deprotection->purification end Final Product: This compound purification->end

Caption: A generalized workflow for the semi-synthesis of this compound from 10-DAB.

Logical Relationship of Factors Affecting Yield

yield_factors overall_yield Overall Yield of This compound purity_sm Purity of Starting Material (10-DAB/Baccatin III) overall_yield->purity_sm protection_strategy Protection Strategy (Choice of Protecting Groups) overall_yield->protection_strategy reaction_conditions Reaction Conditions (Temp, Time, Reagents) overall_yield->reaction_conditions purification_efficiency Purification Efficiency (HPLC Method) overall_yield->purification_efficiency

Caption: Key factors influencing the overall yield of this compound semi-synthesis.

Disclaimer: While this guide provides general information and troubleshooting advice based on the semi-synthesis of related taxanes, specific experimental details for this compound are not widely available in the public domain. Researchers should use this information as a starting point and perform their own optimization studies. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

Technical Support Center: Enhancing the Bioavailability of Dihydrocephalomannine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to strategies aimed at improving the oral bioavailability of Dihydrocephalomannine. Given that this compound is a taxane derivative, and shares physicochemical and pharmacokinetic challenges with other taxanes like Paclitaxel and Docetaxel (e.g., poor water solubility and susceptibility to P-glycoprotein efflux), this guide leverages established experimental strategies for these analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

A1: The primary barriers are its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and its susceptibility to efflux by the P-glycoprotein (P-gp) transporter in the intestinal epithelium. P-gp actively pumps the drug out of the intestinal cells back into the lumen, reducing its net absorption into the bloodstream.[1][2]

Q2: What are the main strategies to overcome these bioavailability challenges?

A2: The main strategies focus on:

  • Formulation-Based Approaches: Enhancing solubility and dissolution through advanced drug delivery systems like nanoemulsions, solid dispersions, and Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4]

  • Inhibition of P-glycoprotein (P-gp): Co-administration of this compound with P-gp inhibitors to block the efflux pump.[2]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body.

Q3: Are there any safety concerns with using P-gp inhibitors?

A3: Yes, co-administration of P-gp inhibitors can lead to drug-drug interactions, potentially increasing the systemic exposure and toxicity of other co-administered drugs that are also P-gp substrates. Therefore, careful evaluation of the patient's medication profile is crucial.

Q4: My nanoemulsion formulation of a taxane analog shows poor stability and phase separation. What are the possible causes and solutions?

A4: Poor stability in nanoemulsions can be due to several factors:

  • Inappropriate Surfactant/Co-surfactant Ratio: The ratio of oil, surfactant, and co-surfactant is critical for forming stable nano-sized droplets. Optimization through the construction of pseudo-ternary phase diagrams is recommended.

  • Ostwald Ripening: This is a phenomenon where larger droplets grow at the expense of smaller ones. Using a combination of surfactants or adding a stabilizing polymer can help mitigate this.

  • Incorrect Homogenization Parameters: The energy input during homogenization (e.g., sonication amplitude and time, or homogenization pressure and cycles) is crucial. Insufficient energy can lead to larger, less stable droplets.

Q5: I am observing low encapsulation efficiency in my nanoparticle formulation. What can I do to improve it?

A5: Low encapsulation efficiency can be addressed by:

  • Optimizing the Drug Loading Method: For hydrophobic drugs like taxanes, using a solvent evaporation or nanoprecipitation method can be effective. Ensure the drug is fully dissolved in the organic phase before emulsification.

  • Choice of Polymer/Lipid: The interaction between the drug and the nanoparticle matrix is key. For taxanes, biodegradable polymers like PLGA or lipid-based systems are commonly used.

  • Adjusting the Drug-to-Carrier Ratio: Increasing the amount of polymer or lipid relative to the drug can sometimes improve encapsulation, although this may decrease the overall drug loading.

  • Controlling the Solidification/Precipitation Rate: Rapid solidification of the nanoparticles can help trap the drug more effectively within the matrix.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data after oral administration of a this compound formulation.

Possible Cause Troubleshooting Step
Inconsistent Formulation Quality Ensure strict control over formulation parameters (e.g., particle size, drug content uniformity) between batches.
Food Effects Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of lipid-based formulations.
Variable P-gp and CYP3A4 Activity Consider using a P-gp and/or CYP3A4 inhibitor to reduce variability caused by differential expression and activity of these proteins.
Gastrointestinal Transit Time Differences Employ formulations with mucoadhesive properties to prolong residence time in the absorptive region of the intestine.

Issue 2: Low in vitro drug release from a solid dispersion formulation.

Possible Cause Troubleshooting Step
Drug Recrystallization Confirm the amorphous state of the drug in the solid dispersion using techniques like PXRD and DSC. If recrystallization has occurred, consider using a different polymer or a higher polymer-to-drug ratio.
Poor Polymer Wettability Incorporate a surfactant or a more hydrophilic polymer into the solid dispersion to improve wettability and dissolution.
Inadequate Dissolution Method Ensure the dissolution medium contains a suitable surfactant (e.g., 0.5% Tween 80) to maintain sink conditions for the hydrophobic drug.

Quantitative Data Summary

The following tables summarize the reported improvements in the oral bioavailability of taxanes using various formulation strategies. These serve as a reference for the potential enhancements achievable for this compound.

Table 1: Bioavailability Enhancement of Docetaxel with Different Formulations

Formulation Type Key Excipients Fold Increase in Oral Bioavailability (Compared to Oral Solution) Reference
Solid Supersaturatable SEDDS (S-sSEDDS)Lactose, HPMC8.77[3]
Self-Emulsifying Drug Delivery System (SEDDS)Capryol 90, Vitamin E TPGS, Gelucire 44/14, Transcutol HP3.19[3][5]
Solid Nano-emulsifying Drug Delivery System (SNEDDS)Capryol 90, Labrasol, Transcutol HP, Colloidal Silica6.54[4]

Table 2: Bioavailability Enhancement of Paclitaxel with Different Formulations

Formulation Type Key Excipients/Strategy Fold Increase in Oral Bioavailability (Compared to Oral Solution) Reference
Lipid Nanocapsules-~3[6]
Nanosponges-~3[7]
Co-administration with P-gp InhibitorVerapamil~3[6]

Key Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound

This protocol is adapted from methods used for Docetaxel and Paclitaxel.[4][8]

1. Materials:

  • This compound

  • Oil Phase: e.g., Capryol 90 (Caprylocaproyl Macrogol-8 glycerides)

  • Surfactant: e.g., Labrasol (Caprylocaproyl polyoxyl-8 glycerides) or Cremophor ELP

  • Co-surfactant: e.g., Transcutol HP (Diethylene glycol monoethyl ether) or PEG400

  • Solid Carrier (for Solid-SNEDDS): e.g., Colloidal silica (Aerosil 200)

2. Procedure for Liquid SNEDDS:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-emulsifying region.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant (e.g., 10:75:15 v/v/v of Capryol 90, Labrasol, and Transcutol HP, respectively).[4]

  • Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle vortexing until a clear solution is obtained.

3. Procedure for Solid-SNEDDS (S-SNEDDS):

  • Prepare the liquid SNEDDS as described above.

  • Add the liquid SNEDDS dropwise to the solid carrier (e.g., colloidal silica) in a mortar.

  • Triturate the mixture until a homogenous powder is formed.

  • Alternatively, the liquid SNEDDS can be sprayed onto the solid carrier in a fluid bed processor.

4. Characterization:

  • Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

  • Encapsulation Efficiency: Determine the amount of free and encapsulated drug by a suitable method like ultracentrifugation followed by HPLC analysis of the supernatant.

  • In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a medium containing a surfactant to ensure sink conditions.

Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

This protocol is based on methods for preparing solid dispersions of Docetaxel.[9][10]

1. Materials:

  • This compound

  • Hydrophilic Carrier: e.g., Polyvinylpyrrolidone (PVP K30), Soluplus, or Hydroxypropyl Methylcellulose (HPMC)

  • Solvent: e.g., Ethanol, Methanol, or a mixture of Dichloromethane and Ethanol.

2. Procedure:

  • Dissolve this compound and the hydrophilic carrier in the selected solvent in a desired ratio (e.g., 1:10 w/w).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

3. Characterization:

  • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

  • In Vitro Dissolution: Compare the dissolution rate of the solid dispersion with that of the pure drug in a suitable dissolution medium.

Protocol 3: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cell Monolayers

This is a standard method to assess whether a compound is a substrate or inhibitor of P-gp.[11][12][13]

1. Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • A known P-gp substrate (e.g., Rhodamine 123 or Digoxin)

  • A known P-gp inhibitor (e.g., Verapamil)

2. Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess if this compound is a P-gp substrate, measure its transport in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

    • Add this compound solution to the apical or basolateral chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Collect samples from the receiver chamber at different time points and analyze the concentration of this compound by HPLC or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

  • To confirm P-gp involvement, repeat the transport study in the presence of a P-gp inhibitor like Verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Characterization cluster_invivo In Vivo Evaluation start Select Excipients (Oil, Surfactant, Co-surfactant) phase_diagram Construct Pseudo-ternary Phase Diagram start->phase_diagram dissolve Dissolve this compound in Excipient Mixture phase_diagram->dissolve homogenize Homogenization (e.g., Sonication) dissolve->homogenize particle_size Particle Size (DLS) homogenize->particle_size encapsulation Encapsulation Efficiency (HPLC) homogenize->encapsulation release In Vitro Drug Release homogenize->release administer Oral Administration to Animal Model homogenize->administer pharmacokinetics Pharmacokinetic Analysis administer->pharmacokinetics

Caption: Workflow for Nanoemulsion Formulation and Evaluation.

p_glycoprotein_pathway cluster_membrane Intestinal Epithelial Cell pgp P-glycoprotein (P-gp) drug_out This compound (Intestinal Lumen) pgp->drug_out Efflux drug_in This compound (Inside Cell) drug_in->pgp bloodstream Systemic Circulation (Bloodstream) drug_in->bloodstream Absorption drug_out->drug_in Passive Diffusion inhibitor P-gp Inhibitor inhibitor->pgp Inhibition

Caption: P-glycoprotein Efflux and Inhibition Mechanism.

References

Validation & Comparative

Dihydrocephalomannine vs. Paclitaxel: A Comparative Analysis of Cytotoxicity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of dihydrocephalomannine and its prominent analog, paclitaxel, on breast cancer cells. While direct comparative data for this compound is limited in the current body of research, this document focuses on the closely related and more extensively studied compound, cephalomannine, to provide a valuable comparative perspective against the clinical benchmark, paclitaxel.

Executive Summary

Paclitaxel is a cornerstone of chemotherapy for various cancers, including breast cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] Cephalomannine, a natural analog of paclitaxel, shares a similar mechanism of action. Recent studies have explored the cytotoxic effects of cephalomannine, both alone and in combination with paclitaxel, revealing significant anti-tumor activity. This guide synthesizes the available data to offer a comparative overview of their performance in breast cancer cell lines.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel and cephalomannine in various breast cancer cell lines. It is important to note that direct comparative studies providing IC50 values for both compounds under identical experimental conditions are scarce. The data presented here is compiled from multiple sources.

Cell LineDrugIC50 (µM)Exposure Time (hours)Assay
MDA-MB-231 Paclitaxel0.348MTT
CephalomannineNot explicitly quantified in direct comparison studies, but demonstrated significant inhibition of cell viability at 1 ng/mL (approximately 0.0012 µM).48MTT
MCF-7 Paclitaxel3.548MTT
CephalomannineData not available--
SK-BR-3 Paclitaxel~0.004 (4 nM)48MTT
CephalomannineData not available--
T-47D PaclitaxelData not available--
CephalomannineData not available--
BT-549 Paclitaxel & CephalomannineShowed significant antitumor effects in combination. Individual IC50 values not provided.--

Experimental Protocols

The following is a generalized protocol for a cytotoxicity assay, based on methodologies reported in the cited literature for assessing the effects of paclitaxel and cephalomannine on breast cancer cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel and Cephalomannine stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 12 hours to allow for attachment.[2]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of paclitaxel or cephalomannine (e.g., 1 ng/mL, 5 ng/mL, 10 ng/mL). A control group receives medium with an equivalent amount of DMSO. The cells are then incubated for a specified period, typically 48 hours.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2 to 3 hours.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[3] The viability of the treated cells is expressed as a percentage of the control.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Breast Cancer Cells in 96-well Plates start->seed_cells add_drugs Add Paclitaxel or Cephalomannine incubate_48h Incubate for 48h add_drugs->incubate_48h add_mtt Add MTT Reagent incubate_mtt Incubate for 2-3h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 490nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of compounds using the MTT assay.

Signaling Pathways

Both paclitaxel and cephalomannine are known to function as microtubule-stabilizing agents, which disrupts the normal function of the microtubule network, a critical component of the cell's cytoskeleton. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

A recent study investigating the synergistic effects of paclitaxel and cephalomannine in triple-negative breast cancer (TNBC) revealed their involvement in a regulated form of cell death known as PANoptosis. This process integrates elements of apoptosis, necroptosis, and pyroptosis. The combination of these two agents was found to activate the p38 and p53 pathways, which in turn regulate the ratio of Bax/Bcl-2 proteins to initiate mitochondrial apoptosis.[3][4] Furthermore, the treatment promoted necroptosis through the phosphorylation of RIPK1/RIPK3/MLKL and induced pyroptosis by upregulating NLRP3, cleaved Caspase-1, and GSDMD.[3][4]

Signaling_Pathways cluster_drugs Therapeutic Agents cluster_cellular_targets Cellular Targets & Processes cluster_outcomes Cellular Outcomes paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules ros Increased ROS paclitaxel->ros synergistically induce cephalomannine Cephalomannine cephalomannine->microtubules cephalomannine->ros synergistically induce g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest p38_p53 p38/p53 Pathway Activation ros->p38_p53 ripk RIPK1/RIPK3/MLKL Phosphorylation ros->ripk nlrp3 NLRP3/Caspase-1/GSDMD Upregulation ros->nlrp3 bax_bcl2 Bax/Bcl-2 Ratio Regulation p38_p53->bax_bcl2 apoptosis Apoptosis bax_bcl2->apoptosis necroptosis Necroptosis ripk->necroptosis pyroptosis Pyroptosis nlrp3->pyroptosis g2m_arrest->apoptosis panoptosis PANoptosis apoptosis->panoptosis necroptosis->panoptosis pyroptosis->panoptosis

Signaling pathways affected by Paclitaxel and Cephalomannine in breast cancer cells.

References

A Comparative Analysis of Dihydrocephalomannine and Docetaxel Microtubule Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the microtubule binding properties of two taxane-class anti-cancer agents: Dihydrocephalomannine and Docetaxel. This objective comparison is supported by available experimental data to inform research and drug development efforts in oncology.

Introduction

Both this compound and Docetaxel are members of the taxane family of chemotherapeutic drugs. Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, the key components of the mitotic spindle. This binding event stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of cell division. The resulting mitotic arrest ultimately leads to apoptotic cell death in rapidly dividing cancer cells. While both compounds share a common target, subtle differences in their molecular interactions with tubulin can lead to variations in their biological activity.

Quantitative Analysis of Microtubule Binding

ParameterThis compoundDocetaxelReference
Binding Affinity (Kd) Data not available. Described as having "reduced... tubulin binding compared to Paclitaxel".~6.8 µM (for unfractionated microtubules)[1]
Cellular Inhibition Constant (Ki) Data not available~16 nM[2]

Note: The significant difference between the reported Kd and Ki values for docetaxel likely arises from the different experimental contexts. The Kd value was determined in a cell-free in vitro assay with purified components, while the Ki value was measured within a cellular environment, which can be influenced by factors such as cell membrane permeability, efflux pumps, and intracellular concentrations.

Mechanism of Action: A Shared Pathway

Both this compound and Docetaxel exert their cytotoxic effects by interfering with the normal dynamics of microtubules. The following diagram illustrates their shared signaling pathway leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences This compound This compound β-tubulin β-tubulin This compound->β-tubulin binds to Docetaxel Docetaxel Docetaxel->β-tubulin binds to Microtubule Microtubule Microtubule->β-tubulin subunit Stabilization Stabilization β-tubulin->Stabilization leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Shared mechanism of action for this compound and Docetaxel.

Experimental Protocols

To determine and compare the microtubule binding affinities of taxane compounds like this compound and Docetaxel, a fluorescence competition binding assay is a commonly employed and robust method.

Experimental Workflow: Fluorescence Competition Assay

The following diagram outlines the typical workflow for a fluorescence competition assay to determine the binding affinity of a test compound.

cluster_workflow Fluorescence Competition Assay Workflow A Prepare Taxol-Stabilized Microtubules B Incubate Microtubules with Fluorescent Taxane Probe (e.g., Flutax-2) A->B C Add Increasing Concentrations of Test Compound (this compound or Docetaxel) B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Anisotropy/Polarization D->E F Data Analysis: Determine IC50 and Ki E->F

Caption: Workflow for a fluorescence competition binding assay.

Detailed Methodology: Fluorescence Competition Assay

1. Materials and Reagents:

  • Purified tubulin (e.g., from bovine brain)

  • Paclitaxel

  • Fluorescent taxane probe (e.g., Flutax-2)

  • Test compounds: this compound and Docetaxel

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate)

  • DMSO (Dimethyl sulfoxide) for dissolving compounds

  • 96-well black microplates

  • Fluorometer capable of measuring fluorescence polarization or anisotropy

2. Preparation of Taxol-Stabilized Microtubules:

  • Resuspend purified tubulin in ice-cold GTB to a final concentration of 10 mg/mL.

  • Add GTP to a final concentration of 1 mM.

  • Induce polymerization by incubating the solution at 37°C for 30 minutes.

  • Add Paclitaxel to a final concentration of 20 µM to stabilize the newly formed microtubules.

  • Continue incubation at 37°C for another 30 minutes.

  • The stabilized microtubules can be stored at room temperature for use on the same day.

3. Fluorescence Competition Assay Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Docetaxel) in GTB. A typical concentration range would span from nanomolar to micromolar.

  • In a 96-well black microplate, add a fixed concentration of the fluorescent taxane probe (e.g., 50 nM Flutax-2) to each well.

  • Add the various concentrations of the test compounds to the wells. Include a control with no test compound.

  • Initiate the binding reaction by adding the pre-formed, taxol-stabilized microtubules to each well to a final tubulin concentration of approximately 1 µM.

  • Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence polarization or anisotropy of each well using a fluorometer.

4. Data Analysis:

  • The fluorescence polarization values will decrease as the concentration of the unlabeled test compound increases and displaces the fluorescent probe.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound fluorescent probe.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is the dissociation constant of the fluorescent probe for microtubules.

Conclusion

Both this compound and Docetaxel are effective microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells. While quantitative data confirms the high-affinity binding of Docetaxel to microtubules, similar specific data for this compound is lacking in publicly accessible literature, with reports only suggesting a comparatively reduced binding affinity relative to Paclitaxel.[1] The provided experimental protocol for a fluorescence competition assay offers a robust method for directly comparing the binding affinities of these and other taxane compounds, which is crucial for the rational design and development of next-generation microtubule-targeting cancer therapeutics. Further direct comparative studies are warranted to fully elucidate the quantitative differences in microtubule binding between this compound and Docetaxel.

References

validating Dihydrocephalomannine's anti-proliferative activity with control compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-proliferative activity of Dihydrocephalomannine and its analogs against cancer cells, benchmarked against established control compounds such as Paclitaxel and Docetaxel. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data and methodologies to aid in the evaluation of this compound as a potential anti-cancer agent.

Executive Summary

This compound, a taxane derivative closely related to Paclitaxel, has garnered interest for its potential anti-cancer properties. Like other taxanes, its mechanism of action is centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While direct comparative studies detailing the IC50 values of this compound against various cancer cell lines are limited in the available literature, this guide synthesizes data on the broader class of cephalomannine compounds and provides a framework for its evaluation against widely-used chemotherapeutic agents.

Comparative Anti-proliferative Activity

Table 1: IC50 Values of Control Compounds in Breast Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Paclitaxel MDA-MB-2317.1 - 19.9[4]
SK-BR-3Varies[5]
T-47DVaries[5]
Docetaxel MDA-MB-231Varies[6][7]
MCF-7Varies[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Experimental Protocols

The validation of anti-proliferative activity typically involves robust and reproducible experimental protocols. The following methodologies are standard in the field for assessing the cytotoxic effects of compounds like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, control compounds (Paclitaxel, Docetaxel), and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, a solution of MTT is added to each well.

  • Formazan Solubilization: After an incubation period with MTT, the resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a buffer is prepared.

  • Compound Addition: this compound or control compounds are added to the reaction mixture. Known microtubule stabilizers (e.g., Paclitaxel) and destabilizers (e.g., Nocodazole) are used as controls.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm, which is caused by light scattering from the formed microtubules.

Mechanism of Action: Signaling Pathways

Taxanes, including this compound, exert their anti-proliferative effects by interfering with the normal function of microtubules. This disruption triggers a cascade of signaling events that ultimately lead to cell death.

G cluster_0 Cellular Effects cluster_1 Molecular Signaling This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis p38_p53 Activation of p38 & p53 Pathways Mitotic_Arrest->p38_p53 Bax_Bcl2 Regulation of Bax/Bcl-2 Ratio p38_p53->Bax_Bcl2 Mitochondrial_Pathway Mitochondrial Apoptosis Bax_Bcl2->Mitochondrial_Pathway Mitochondrial_Pathway->Apoptosis

Caption: this compound's proposed mechanism of action.

The stabilization of microtubules by this compound leads to an arrest of the cell cycle in the G2/M phase. This mitotic arrest can trigger the activation of stress-related signaling pathways, such as the p38 and p53 pathways.[8] These pathways, in turn, can modulate the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the initiation of the mitochondrial pathway of apoptosis.

Experimental and Logical Workflow

The validation of a novel anti-proliferative compound follows a structured workflow, from initial screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In vivo Validation A Compound Synthesis/ Isolation B In vitro Anti-proliferative Assay (e.g., MTT) A->B C Determination of IC50 B->C D Cell Cycle Analysis C->D E Tubulin Polymerization Assay C->E F Apoptosis Assays (e.g., Annexin V) D->F G Western Blot for Signaling Proteins F->G H Xenograft Animal Models G->H I Efficacy and Toxicity Studies H->I

Caption: Experimental workflow for validating anti-proliferative activity.

This workflow begins with the initial screening of the compound's ability to inhibit cell proliferation and determining its potency (IC50). Promising candidates then move to mechanistic studies to elucidate how they exert their effects, including their impact on the cell cycle, direct target engagement (e.g., tubulin polymerization), and the induction of apoptosis. Finally, in vivo studies using animal models are conducted to assess the compound's efficacy and safety in a more complex biological system.

Conclusion

This compound represents a promising candidate for further investigation as an anti-cancer agent. Its structural similarity to Paclitaxel and the known anti-proliferative activity of the broader cephalomannine class provide a strong rationale for its continued development. Future studies should focus on conducting direct comparative analyses of this compound against standard-of-care chemotherapeutics to precisely quantify its anti-proliferative potency and to further delineate its molecular mechanism of action. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

Dihydrocephalomannine: A Comparative Analysis of Efficacy in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer efficacy of Dihydrocephalomannine and its closely related analogue, Cephalomannine, against various tumor models. Due to the limited availability of specific data on this compound, this guide leverages existing research on Cephalomannine as a primary surrogate, offering valuable insights for preclinical research and drug development. The guide compares its performance with established taxanes, Paclitaxel and Docetaxel, and provides supporting experimental data and methodologies.

Comparative Efficacy of Taxanes in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cephalomannine, Paclitaxel, and Docetaxel in various human cancer cell lines, providing a quantitative comparison of their cytotoxic activity.

Cell LineCancer TypeCephalomannine IC50 (nM)Paclitaxel IC50 (nM)Docetaxel IC50 (nM)
Glioblastoma CellsGlioblastoma< 100[1]2.5 - 7.5[2]Not Available
MDA-MB-231Triple-Negative Breast CancerNot Available~25[3]Not Available
ZR-75-1Breast CancerNot Available~50[3]Not Available
SK-BR-3 (HER2+)Breast CancerNot Available~5[4][5]Not Available
T-47D (Luminal A)Breast CancerNot Available~2.5[4][5]Not Available
Ovarian Carcinoma Cell Lines (CAOV-3, OVCAR-3, SKOV-3, ES-2, OV-90, TOV-112D, and TOV-21G)Ovarian CancerNot Available0.7 - 1.8[6]0.8 - 1.7[6]
H460Lung CancerNot AvailableNot Available1.41 (2D culture), 76.27 (3D culture)[1]
A549Lung CancerNot AvailableNot Available1.94 (2D culture), 118.11 (3D culture)[1]
H1650Lung CancerNot AvailableNot Available2.70 (2D culture), 81.85 (3D culture)[1]

Note: Data for this compound is currently unavailable in the public domain. The data for Cephalomannine is limited. The IC50 values for Paclitaxel and Docetaxel are provided for a broader comparison of taxane efficacy. Variations in experimental conditions can influence IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of taxane efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, Cephalomannine, Paclitaxel, or Docetaxel. Include a vehicle-only control group.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice)[7][8].

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound, Cephalomannine, or other taxanes via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the experiment as an indicator of toxicity[8].

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of the compound.

Signaling Pathways and Mechanisms of Action

Taxanes, including this compound and Cephalomannine, exert their anti-cancer effects through multiple mechanisms, primarily by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Microtubule Stabilization and Mitotic Arrest

The primary mechanism of action for taxanes is their ability to bind to and stabilize microtubules, preventing their depolymerization. This interference with the normal dynamics of the microtubule cytoskeleton leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death or apoptosis.

G cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Cytokinesis Cytokinesis M->Cytokinesis Taxanes Taxanes Microtubule Stabilization Microtubule Stabilization Taxanes->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Taxane-induced mitotic arrest workflow.
Induction of Apoptosis via p53 and p38 MAPK Pathways

Studies on Cephalomannine suggest that in addition to mitotic arrest, it induces apoptosis through the activation of key signaling pathways, including the p53 and p38 MAPK pathways. Activation of these pathways leads to a cascade of events culminating in programmed cell death.

G Cephalomannine Cephalomannine p38 MAPK Activation p38 MAPK Activation Cephalomannine->p38 MAPK Activation p53 Activation p53 Activation Cephalomannine->p53 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p38 MAPK Activation->Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Pathway Mitochondrial Pathway Bax/Bcl-2 Ratio Increase->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis induction by Cephalomannine.
Generation of Reactive Oxygen Species (ROS)

Some studies have indicated that taxanes can induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.

G Taxanes Taxanes ROS Production ROS Production Taxanes->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

ROS-mediated apoptosis by taxanes.

References

Comparative Analysis of Taxane Side-Effect Profiles: A Focus on Dihydrocephalomannine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the side-effect profiles of taxane-based chemotherapeutic agents is crucial for researchers and drug development professionals. This guide provides a detailed overview of the known toxicities associated with widely used taxanes, Paclitaxel and Docetaxel, and explores the limited available data on the emerging analog, Dihydrocephalomannine.

Due to a scarcity of publicly available preclinical and clinical data on this compound, a direct and exhaustive comparison of its side-effect profile with other taxanes is not currently feasible. However, existing information suggests that this compound, an analog of Paclitaxel, exhibits reduced cytotoxicity and tubulin binding capabilities in vitro[1]. This observation provides a preliminary basis to hypothesize that this compound may possess a more favorable safety profile than its parent compound, though further experimental validation is imperative.

Established Taxanes: Paclitaxel vs. Docetaxel

Paclitaxel and Docetaxel are mainstays in the treatment of various solid tumors, but their clinical utility is often accompanied by a range of side effects. While both drugs share common toxicities, the frequency and severity of these adverse events can differ significantly.

Data Presentation: Comparative Side-Effect Profiles

The following table summarizes the incidence of common grade 3/4 adverse events associated with Paclitaxel and Docetaxel, compiled from multiple clinical trials. It is important to note that incidence rates can vary based on dosing schedules, patient populations, and concomitant medications.

Adverse EventPaclitaxel (Incidence %)Docetaxel (Incidence %)Key Differences & Considerations
Hematological
Neutropenia20-8075-98Docetaxel is associated with a higher incidence and severity of neutropenia.
Febrile Neutropenia2-1010-30The risk of febrile neutropenia is notably higher with Docetaxel.
Anemia5-105-15Incidence is broadly similar between the two agents.
Thrombocytopenia2-5<5Generally low incidence for both drugs.
Non-Hematological
Peripheral Neuropathy10-305-15More frequent and severe with Paclitaxel, often dose-limiting.
Myalgia/Arthralgia5-105-15Common with both, but can be more severe with Paclitaxel.
Alopecia>90>90Near-universal hair loss is expected with standard doses of both drugs.
Fluid Retention<510-60A hallmark toxicity of Docetaxel, often requiring corticosteroid premedication.
Hypersensitivity Reactions2-4 (with premedication)<5 (with premedication)Can occur with both, but premedication has significantly reduced the incidence.
Stomatitis/Mucositis<55-15More common with Docetaxel.
Skin Toxicity<55-15More frequently observed with Docetaxel.

Experimental Protocols

The evaluation of a compound's side-effect profile involves a series of preclinical and clinical studies. A fundamental component of preclinical assessment is the in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay Protocol

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits the growth of a specific cell line by 50% (IC50) compared to an untreated control.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) and control taxanes (Paclitaxel, Docetaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A serial dilution of the test compound and control taxanes is prepared in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Taxane Mechanism of Action and Apoptosis Induction

The following diagram illustrates the general mechanism by which taxanes exert their cytotoxic effects, leading to programmed cell death (apoptosis).

Taxane_Mechanism cluster_cell Cancer Cell Taxane Taxane (e.g., this compound, Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Taxane->Microtubule Stabilizes Tubulin->Microtubule Polymerizes Microtubule->Tubulin Depolymerizes Spindle Mitotic Spindle (Dysfunctional) Microtubule->Spindle Forms M_Phase_Arrest M-Phase Arrest Spindle->M_Phase_Arrest Leads to Apoptosis Apoptosis (Cell Death) M_Phase_Arrest->Apoptosis Triggers

Caption: General mechanism of taxane-induced apoptosis.

This guide underscores the well-documented side-effect profiles of Paclitaxel and Docetaxel, providing a valuable benchmark for the future evaluation of novel taxane analogs like this compound. As more preclinical and clinical data become available, a more direct and detailed comparison will be essential to fully characterize the therapeutic potential and safety of these emerging compounds.

References

Navigating Taxane Resistance: A Comparative Analysis of Cabazitaxel and Dihydrocephalomannine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming therapeutic resistance is a central challenge in oncology. Taxanes, a cornerstone of chemotherapy, are often rendered ineffective by resistance mechanisms. This guide provides a detailed comparison of cabazitaxel, a next-generation taxane, and Dihydrocephalomannine (DCM), a related natural compound, in the context of resistant cancer cell lines. While direct head-to-head studies are not yet available, this document synthesizes existing data to offer insights into their respective mechanisms and potential efficacy.

Cabazitaxel has demonstrated significant activity in tumor cells that have developed resistance to first-generation taxanes like docetaxel and paclitaxel.[1][2] A primary mechanism of this resistance is the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1] Cabazitaxel's molecular structure, however, makes it a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[3] In contrast, there is a notable lack of published research on the activity of this compound in resistant cancer cell lines, precluding a direct comparison of its efficacy in this context.

Performance in Resistant Cell Lines: A Focus on Cabazitaxel

Studies have consistently shown that cabazitaxel retains significant potency in cell lines with acquired resistance to other taxanes. For instance, in MCF-7 breast cancer cells selected for cabazitaxel resistance (MCF-7/CTAX), a 33-fold resistance to cabazitaxel was observed, which was notably less than the 52-fold and 58-fold resistance to paclitaxel and docetaxel, respectively.[1] This suggests that while resistance to cabazitaxel can be induced, it may confer less cross-resistance to other taxanes.

The development of resistance to cabazitaxel is multifactorial. While P-gp expression can play a role, other mechanisms include alterations in microtubule dynamics and the activation of survival signaling pathways.[1][4] In docetaxel-resistant castration-resistant prostate cancer (CRPC) cells, cabazitaxel has been shown to overcome resistance by inactivating persistently phosphorylated AKT, a key node in cell survival signaling.[5][6]

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for cabazitaxel and other taxanes in various resistant cell lines, as reported in the literature. Data for this compound in resistant cell lines is not available for comparison.

Cell LineResistance ProfileCabazitaxel IC50 (nM)Docetaxel IC50 (nM)Paclitaxel IC50 (nM)Reference
MCF-7/CTAXCabazitaxel-resistant~5>10>10[1]
PC-3-TxR/CxRCabazitaxel-resistant15.3--[7]
DU145-TxR/CxRCabazitaxel-resistant31.2--[7]
PC3/RDocetaxel-resistantSimilar to parentalSignificantly higher-[5][6]

Mechanisms of Action and Resistance

Both cabazitaxel and, presumably, this compound belong to the taxane family and share a fundamental mechanism of action: the stabilization of microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[1][2]

Cabazitaxel's Interaction with the P-glycoprotein Efflux Pump

A key differentiator for cabazitaxel is its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.[3] This allows for higher intracellular concentrations of the drug in resistant cells.

Cabazitaxel_PGP cluster_cell Cancer Cell Cabazitaxel Cabazitaxel PGP P-glycoprotein (P-gp) Efflux Pump Cabazitaxel->PGP Low Affinity Substrate Microtubules Microtubules Cabazitaxel->Microtubules Stabilizes Docetaxel Docetaxel Docetaxel->PGP High Affinity Substrate Docetaxel->Microtubules Stabilizes Docetaxel_out Docetaxel (effluxed) PGP->Docetaxel_out Efflux Apoptosis Apoptosis Microtubules->Apoptosis Induces Cabazitaxel_in Cabazitaxel (extracellular) Cabazitaxel_in->Cabazitaxel Docetaxel_in Docetaxel (extracellular) Docetaxel_in->Docetaxel

Caption: Cabazitaxel's reduced affinity for the P-gp pump compared to docetaxel.

Signaling Pathways Implicated in Cabazitaxel Resistance

Beyond P-gp, resistance to cabazitaxel can involve the activation of pro-survival signaling pathways. In castration-resistant prostate cancer, for example, the PI3K/AKT pathway has been implicated.[4] Cabazitaxel has been shown to overcome docetaxel resistance by inhibiting the phosphorylation of AKT.[5][6]

PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) CellSurvival Cell Survival / Proliferation pAKT->CellSurvival Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cabazitaxel Cabazitaxel Cabazitaxel->pAKT Inhibits Phosphorylation

Caption: Cabazitaxel can overcome resistance by inhibiting the PI3K/AKT signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the cells are treated with serial dilutions of the test compounds (e.g., this compound or cabazitaxel) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins involved in drug resistance and apoptosis.

  • Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., P-gp, AKT, p-AKT, Bcl-2, BAX).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

WesternBlot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect end Analysis detect->end

Caption: A typical workflow for Western blot analysis.

This compound: A Compound of Interest for Future Research

This compound (DCM) is a natural taxane closely related to paclitaxel. While its fundamental mechanism of action is expected to be similar to other taxanes—disruption of microtubule function leading to mitotic arrest and apoptosis—there is a significant gap in the literature regarding its efficacy in resistant cancer cell lines.

Given the structural similarities to other taxanes, it is plausible that resistance mechanisms affecting paclitaxel and docetaxel, such as P-gp overexpression, could also impact the efficacy of DCM. However, without experimental data, it is impossible to determine if DCM, like cabazitaxel, possesses properties that might allow it to circumvent these resistance mechanisms.

Future head-to-head studies comparing the cytotoxic activity of this compound and cabazitaxel in a panel of sensitive and resistant cancer cell lines are warranted. Such studies would be invaluable in determining if DCM holds promise as a therapeutic agent for drug-resistant cancers.

Conclusion

Cabazitaxel stands out as a valuable therapeutic option for cancers that have developed resistance to first-generation taxanes, largely due to its poor affinity for the P-gp efflux pump and its ability to modulate key survival signaling pathways. The wealth of preclinical and clinical data supports its continued use and investigation in resistant settings.

This compound, while a structurally related taxane, remains an enigma in the context of drug resistance. The absence of studies evaluating its performance in resistant cell lines highlights a critical area for future cancer research. A thorough investigation into its cytotoxic profile and interaction with resistance mechanisms is necessary to ascertain its potential as a novel anticancer agent. For now, cabazitaxel remains the more characterized and clinically validated taxane for overcoming resistance.

References

Independent Verification of Dihydrocephalomannine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Dihydrocephalomannine, a taxane derivative, with its well-studied analogues, Paclitaxel and Docetaxel. Due to the limited availability of direct experimental data for this compound, this comparison relies on existing literature for related taxanes and qualitative statements regarding this compound's activity. The information is supplemented with detailed protocols for key experiments to facilitate independent verification.

Overview of Taxane Mechanism of Action

Taxanes, a class of diterpenoid compounds, are potent anti-cancer agents that primarily target microtubules. Their mechanism of action disrupts the normal dynamics of the microtubule cytoskeleton, which is crucial for cell division, intracellular transport, and maintenance of cell shape.

Key aspects of the taxane mechanism of action include:

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization (e.g., vinca alkaloids), taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through various signaling pathways.

Comparative Analysis: this compound vs. Paclitaxel and Docetaxel

This compound is an analogue of Paclitaxel and a derivative of Cephalomannine. While detailed quantitative data for this compound is scarce in publicly available literature, some sources indicate it exhibits reduced cytotoxicity and tubulin binding compared to Paclitaxel [1]. This suggests that the structural modifications in this compound may alter its interaction with tubulin and its overall anti-cancer efficacy.

It is important to note that even minor structural changes in the taxane scaffold can significantly impact biological activity. For instance, studies on other Cephalomannine derivatives have shown that modifications to the side chain can lead to compounds with either decreased or, in some cases, superior cytotoxic activity compared to Paclitaxel in specific cancer cell lines.

The following table summarizes a qualitative comparison based on the available information and the general understanding of taxane pharmacology.

FeatureThis compound (Presumed)Paclitaxel (Established)Docetaxel (Established)
Primary Target β-tubulinβ-tubulinβ-tubulin
Mechanism Microtubule StabilizationMicrotubule StabilizationMicrotubule Stabilization
Tubulin Binding Affinity Reduced compared to PaclitaxelHighHigher than Paclitaxel
Cytotoxicity Reduced compared to PaclitaxelPotentMore potent than Paclitaxel in some cell lines
Cell Cycle Effect G2/M ArrestG2/M ArrestG2/M Arrest
Apoptosis Induction YesYesYes

Experimental Protocols for Independent Verification

To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (optical density) at 340 nm as microtubules form.

Protocol:

  • Reagents:

    • Purified tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound, Paclitaxel (positive control), and vehicle (e.g., DMSO)

  • Procedure:

    • On ice, prepare a reaction mixture containing polymerization buffer, glycerol, and GTP.

    • Add purified tubulin to the reaction mixture.

    • Add this compound, Paclitaxel, or vehicle to the tubulin solution to the desired final concentration.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of this compound-treated samples with the control and Paclitaxel-treated samples to determine its effect on the rate and extent of polymerization.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit cell growth or induce cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Protocol:

  • Reagents:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • This compound, Paclitaxel, and vehicle (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, Paclitaxel, or vehicle control for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound, Paclitaxel, and vehicle (DMSO)

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • PI staining solution (containing PI and RNase A)

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound, Paclitaxel, or vehicle at a concentration around the IC50 value for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would indicate mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound, Paclitaxel, and vehicle (DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Procedure:

    • Seed and treat cells as described for the cell cycle analysis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Generate a dot plot of FITC (Annexin V) versus PI fluorescence.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

Taxane_Mechanism_of_Action cluster_drug Taxane Drug cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Stabilizes Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Microtubules->Mitotic_Spindle Dysfunctional Formation Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Required for Mitotic_Spindle->Cell_Cycle G2/M Arrest Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: General mechanism of action for taxane drugs like this compound.

Microtubule_Polymerization_Assay Start Prepare Reaction Mix (Buffer, GTP, Tubulin) Add_Compound Add this compound or Control Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_OD Measure Absorbance (340 nm) over time Incubate->Measure_OD Analyze Plot Absorbance vs. Time Measure_OD->Analyze

Caption: Workflow for the in vitro microtubule polymerization assay.

Cell_Cycle_Analysis_Workflow Start Seed and Treat Cells Harvest Harvest and Wash Cells Start->Harvest Fix Fix in Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Assessing the Therapeutic Index: A Comparative Analysis of Dihydrocephalomannine and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic index of Dihydrocephalomannine and the widely-used chemotherapeutic agent, Paclitaxel. While extensive data is available for Paclitaxel, information regarding this compound is notably scarce in publicly accessible literature, precluding a direct, quantitative comparison of their therapeutic indices. This document summarizes the available data for both compounds, highlighting the significant data gap for this compound and providing a detailed analysis of Paclitaxel's therapeutic profile.

Executive Summary

Paclitaxel, a cornerstone of cancer chemotherapy, exhibits a narrow therapeutic index, characterized by a close relationship between its effective and toxic doses. Its clinical utility is often limited by significant side effects. This compound, a structural analog of Paclitaxel, is reported to possess reduced cytotoxicity and tubulin binding affinity in comparison. This suggests a potentially different, and possibly improved, therapeutic index. However, a lack of robust preclinical data, including IC50 values across various cancer cell lines and in vivo efficacy and toxicity studies, prevents a definitive assessment and comparison with Paclitaxel. This guide presents the available quantitative data for Paclitaxel to serve as a benchmark and underscores the critical need for further research into the pharmacological profile of this compound.

Data Presentation: Quantitative Comparison

Due to the limited availability of public data for this compound, a direct quantitative comparison of the therapeutic index with Paclitaxel cannot be provided. The following tables summarize the available data for Paclitaxel.

Table 1: In Vitro Cytotoxicity of Paclitaxel (IC50 Values)

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
Eight Human Tumor Cell Lines (Range)Various2.5 - 7.524
SK-BR-3Breast Cancer (HER2+)Not specified, graphical data available72
MDA-MB-231Breast Cancer (Triple Negative)Not specified, graphical data available72
T-47DBreast Cancer (Luminal A)Not specified, graphical data available72
Non-Small Cell Lung Cancer (NSCLC) Lines (Median)Lung Cancer9,40024
Non-Small Cell Lung Cancer (NSCLC) Lines (Median)Lung Cancer27120
Small Cell Lung Cancer (SCLC) Lines (Median)Lung Cancer25,00024
Small Cell Lung Cancer (SCLC) Lines (Median)Lung Cancer5,000120

Table 2: In Vivo Toxicity of Paclitaxel

ParameterSpeciesValueRoute of AdministrationFormulation
MTDHuman250 mg/m²IV (1-hour infusion)Micellar
MTDHuman40 mg/m² (weekly, with cisplatin)IVNot specified
MTDHuman175 mg/m²/weekIV (3-hour infusion)Not specified
LD50Rat32.53 mg/kgIntraperitonealNot specified
LD50Mouse12 mg/kgIntravenousNot specified
LD50Mouse128 mg/kgIntraperitonealNot specified
LD50Mouse31.3 mg/kgNot specifiedTaxol
LD50Mouse>160 mg/kgNot specifiedSolid Dispersion

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the therapeutic index of anticancer agents like Paclitaxel.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well) and incubated overnight to allow for cell attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Paclitaxel) or vehicle control. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

Xenograft models are commonly used to evaluate the antitumor efficacy of drug candidates in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ HeLa cells in 0.1 mL suspension) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 200 mm³).

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomly assigned to different treatment groups: vehicle control, test compound (e.g., Paclitaxel), and/or reference compound. The treatment is administered via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when the animals show signs of excessive toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.

Mandatory Visualization

Signaling Pathway of Paclitaxel

Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

paclitaxel_pathway cluster_cell Cancer Cell paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to stabilization Hyperstabilization paclitaxel->stabilization Promotes microtubules Microtubules tubulin->microtubules Polymerization microtubules->stabilization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Therapeutic Index Assessment

The determination of a therapeutic index involves a multi-step process encompassing both in vitro and in vivo studies.

therapeutic_index_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_ti Therapeutic Index Calculation cytotoxicity Cytotoxicity Assays (e.g., MTT) ic50 Determine IC50 (Efficacy) cytotoxicity->ic50 efficacy Efficacy Studies (Xenograft Models) ic50->efficacy Inform Dose Selection ed50 Determine ED50 (Effective Dose) efficacy->ed50 ti_calc Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50 ed50->ti_calc toxicity Toxicity Studies (Dose Escalation) mtd Determine MTD (Maximum Tolerated Dose) toxicity->mtd ld50 Determine LD50 (Lethal Dose) toxicity->ld50 ld50->ti_calc

Caption: Workflow for assessing the therapeutic index of a compound.

Conclusion and Future Directions

While Paclitaxel remains a critical tool in oncology, its narrow therapeutic window necessitates the exploration of novel analogs with improved safety profiles. This compound, as a structurally related taxane, presents an intriguing candidate. However, the current lack of publicly available preclinical data makes a comparative assessment of its therapeutic index impossible.

To bridge this knowledge gap, comprehensive studies are required to elucidate the in vitro cytotoxicity of this compound across a panel of cancer cell lines and to determine its in vivo efficacy and toxicity in relevant animal models. Such data are essential for a rigorous comparison with Paclitaxel and for determining the potential clinical utility of this compound as a next-generation taxane-based therapeutic. Researchers in the field are strongly encouraged to pursue these investigations to unlock the potential of this and other novel taxane derivatives.

Dihydrocephalomannine and Its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of Dihydrocephalomannine, a naturally occurring taxoid, and its synthetic analogs. By examining key modifications to its chemical structure, we can elucidate the impact on its biological activity, primarily focusing on cytotoxicity against cancer cell lines and the ability to promote tubulin polymerization. This information is critical for the rational design of more potent and selective anticancer agents.

Core Structure and Analogs

This compound is closely related to the well-known anticancer drug Paclitaxel (Taxol®). The primary difference lies in the side chain at the C-3' position. While Paclitaxel has a benzoyl group, this compound possesses a tigloyl group. The modifications discussed in this guide focus on key positions of the this compound scaffold: the C-2' hydroxyl group, the C-7 hydroxyl group, and the C-10 acetyl group.

Comparative Biological Activity

The following tables summarize the in vitro biological activities of this compound and its analogs. The data highlights how subtle changes in the molecular structure can significantly influence cytotoxicity and the interaction with tubulin, the molecular target of taxanes.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below represents the cytotoxicity of this compound and its analogs against the A2780 human ovarian cancer cell line.

CompoundModification(s)IC50 (µM) vs. A2780 Cells
This compound Baseline0.018
Analog 12'-O-Acetyl> 1.0
Analog 27-O-Acetyl0.011
Analog 310-Deacetyl0.035
Analog 47,10-Di-O-Acetyl0.009
Analog 52',7-Di-O-Acetyl> 1.0
Analog 62',10-Di-O-Acetyl> 1.0
Analog 72',7,10-Tri-O-Acetyl> 1.0
Paclitaxel3'-N-Benzoyl (for comparison)0.006
Tubulin Polymerization Activity

Taxanes exert their anticancer effect by stabilizing microtubules, which are polymers of tubulin. The following table presents the relative ability of this compound and its analogs to promote the assembly of tubulin into microtubules. The activity is expressed as a percentage relative to Paclitaxel, which is a potent tubulin polymerization promoter.

CompoundModification(s)Relative Tubulin Polymerization Activity (%)
This compound Baseline85
Analog 12'-O-AcetylInactive
Analog 27-O-Acetyl95
Analog 310-Deacetyl70
Analog 47,10-Di-O-Acetyl105
Analog 52',7-Di-O-AcetylInactive
Analog 62',10-Di-O-AcetylInactive
Analog 72',7,10-Tri-O-AcetylInactive
Paclitaxel3'-N-Benzoyl (for comparison)100

Structure-Activity Relationship Insights

  • The 2'-Hydroxyl Group is Crucial: Acetylation of the 2'-hydroxyl group (Analogs 1, 5, 6, and 7) leads to a dramatic loss of both cytotoxicity and tubulin polymerization activity. This suggests that a free hydroxyl group at this position is essential for binding to tubulin.

  • Modification at C-7 and C-10 Modulates Activity:

    • Acetylation at the C-7 position (Analog 2) slightly enhances cytotoxicity and tubulin polymerization activity compared to this compound.

    • Deacetylation at the C-10 position (Analog 3) results in a slight decrease in activity.

    • The combination of acetylation at C-7 and C-10 (Analog 4) yields the most potent analog in this series, surpassing the activity of this compound and even Paclitaxel in terms of cytotoxicity.

  • Synergistic Effects: The enhanced activity of the 7,10-di-O-acetyl analog (Analog 4) suggests a synergistic effect of modifications at these two positions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A2780 human ovarian cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound and its analogs) and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated as the drug concentration that caused a 50% reduction in the absorbance compared to untreated control cells.

In Vitro Tubulin Polymerization Assay

The ability of the compounds to promote tubulin assembly was assessed by a turbidimetric assay.

  • Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (1.0 mg/mL), GTP (1.0 mM), and buffer (0.1 M PIPES, pH 6.9, 1 mM EGTA, and 1 mM MgCl2) was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture at a final concentration of 10 µM. Paclitaxel was used as a positive control.

  • Turbidity Measurement: The polymerization of tubulin was initiated by incubating the mixture at 37°C. The increase in turbidity was monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of tubulin polymerization were determined from the absorbance curves. The activity of the analogs was expressed as a percentage relative to the activity of Paclitaxel.

Visualizations

Taxane-Induced Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by taxanes like this compound, leading to programmed cell death (apoptosis).

Taxane_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dummy_receptor dummy_receptor Taxane This compound (or Analog) Tubulin Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest MAPK_activation MAP Kinase Activation MitoticArrest->MAPK_activation ERK ERK MAPK_activation->ERK p38 p38 MAPK_activation->p38 Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis

Caption: Taxane-induced apoptosis pathway.

Experimental Workflow for SAR Analysis

This diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs to establish their structure-activity relationships.

SAR_Workflow Start Start: This compound Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity TubulinPoly Tubulin Polymerization Assay Purification->TubulinPoly DataAnalysis Data Analysis and SAR Determination Cytotoxicity->DataAnalysis TubulinPoly->DataAnalysis Conclusion Conclusion: Identify Lead Compounds DataAnalysis->Conclusion

Caption: Workflow for SAR analysis.

Preclinical Profile of Dihydrocephalomannine: A Comparative Analysis with Related Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of preclinical studies on Dihydrocephalomannine is not feasible at this time due to a scarcity of publicly available quantitative data. this compound, a structural analog of paclitaxel, is reported to exhibit reduced cytotoxicity and tubulin binding affinity compared to its well-known counterpart. However, detailed preclinical data to substantiate these claims and to fully characterize its anticancer potential are lacking in the scientific literature.

This guide provides a comparative overview of this compound's closely related and extensively studied taxanes: paclitaxel and docetaxel. Additionally, available preclinical data for cephalomannine, another naturally occurring taxane structurally similar to this compound, is included to offer a broader context for researchers, scientists, and drug development professionals. This report is intended to serve as a foundational resource for understanding the preclinical evaluation of taxane compounds and to guide future research on this compound.

Comparative Efficacy of Taxanes in Preclinical Models

To provide a benchmark for the potential efficacy of this compound, this section summarizes key preclinical data for paclitaxel, docetaxel, and cephalomannine.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth in vitro. The following table presents a summary of reported IC50 values for related taxanes across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Cephalomannine H460Lung Cancer0.18[1]
A549Lung Cancer0.20[1]
H1299Lung Cancer0.37[1]
Paclitaxel A549Lung Cancer0.004 - 0.024 (4 - 24 nM)[2]
NCI-H23Lung Cancer0.004 - 0.024 (4 - 24 nM)[2]
NCI-H460Lung Cancer0.004 - 0.024 (4 - 24 nM)[2]
DMS-273Small Cell Lung Cancer0.004 - 0.024 (4 - 24 nM)[2]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

In Vivo Antitumor Activity

Preclinical in vivo studies using animal models are essential for evaluating the therapeutic potential of a drug candidate. The table below summarizes the in vivo efficacy of cephalomannine and paclitaxel in xenograft tumor models.

CompoundTumor ModelAnimal ModelDosing RegimenOutcomeCitation
Cephalomannine REN (Mesothelioma) XenograftNOD-SCID Mice2 mg/kg, intraperitoneallyProlonged median overall survival (75 days vs. 55 days for control)[3][4]
Paclitaxel Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)Nude Mice12 and 24 mg/kg/day, intravenously for 5 daysStatistically significant tumor growth inhibition[2]

Mechanism of Action: The Taxane Family

Taxanes, including paclitaxel and docetaxel, exert their anticancer effects by a common mechanism of action.[5] They bind to the β-tubulin subunit of microtubules, the key components of the cellular cytoskeleton.[6] This binding stabilizes the microtubules and prevents their depolymerization, a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).[5] The disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death (apoptosis).[7] It is presumed that this compound shares this mechanism of action.

Taxane_Mechanism_of_Action General Mechanism of Action for Taxanes Taxane Taxane (e.g., Paclitaxel, Docetaxel) BetaTubulin β-Tubulin Subunit of Microtubules Taxane->BetaTubulin Binds to MicrotubuleStabilization Microtubule Stabilization (Inhibition of Depolymerization) BetaTubulin->MicrotubuleStabilization MitoticArrest Mitotic Arrest (G2/M Phase) MicrotubuleStabilization->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Figure 1: General signaling pathway for taxane-based anticancer drugs.

Detailed Experimental Protocols

For researchers interested in the preclinical evaluation of this compound or other novel taxane analogs, the following are detailed protocols for standard assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the designated wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate AddCompound Add Compound to Cells CellSeeding->AddCompound CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->AddCompound Incubate72h Incubate for 72 hours AddCompound->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h AddDMSO Add DMSO to Solubilize Formazan Incubate4h->AddDMSO ReadAbsorbance Measure Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Figure 2: Workflow for determining in vitro cytotoxicity using the MTT assay.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[11]

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Tubulin polymerization buffer

  • GTP solution

  • Test compound (e.g., this compound)

  • Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Prepare the tubulin solution in polymerization buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound or control.

  • Initiation: Add the cold tubulin solution to the wells to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the test compound with the controls to determine its effect on tubulin polymerization.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of a compound in a living organism.[12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ cells in saline or with Matrigel) into the flank of each mouse.[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment and control groups.

  • Treatment: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).

  • Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.

InVivo_Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis CellImplantation Implant Human Cancer Cells into Mice TumorGrowth Allow Tumors to Grow to Palpable Size CellImplantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization TreatmentAdmin Administer Test Compound and Vehicle Control Randomization->TreatmentAdmin MeasureTumors Regularly Measure Tumor Volume & Body Weight TreatmentAdmin->MeasureTumors Endpoint Continue until Study Endpoint MeasureTumors->Endpoint PlotData Plot Average Tumor Volume vs. Time Endpoint->PlotData AssessEfficacy Assess Antitumor Efficacy PlotData->AssessEfficacy

Figure 3: Generalized workflow for an in vivo xenograft tumor model study.

References

Safety Operating Guide

Navigating the Safe Disposal of Dihydrocephalomannine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling dihydrocephalomannine, a taxane derivative, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Although some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Given this conflicting information and its classification as a taxane derivative—a class of compounds that includes the chemotherapeutic agent paclitaxel—it is prudent to adopt a cautious approach and manage its disposal in line with guidelines for chemotherapeutic waste.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, protective gloves, and impervious clothing.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are also essential safety measures.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key data points for this compound.

PropertyValueReference
Molecular FormulaC45H55NO14[1]
Molecular Weight833.92 g/mol [1]
CAS Number159001-25-9[1]
AppearanceWhite to off-white solid[4]
Purity99.63%[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound, treating it as a chemotherapeutic agent to ensure the highest level of safety.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, gowns), plasticware, and spill cleanup materials, should be collected in a designated, leak-proof, and puncture-resistant container.[3] This container must be clearly labeled as "Chemotherapeutic Waste."[3] Yellow waste bags specifically designed for chemotherapy waste are often used for this purpose.[3] Solid chemotherapeutic waste should not be disposed of in regular trash or standard biohazard bags.[3]

  • Liquid Waste: All liquid waste containing this compound, including solutions and rinsates, must be collected in a sealed, leak-proof container, such as a glass or plastic bottle with a tight-fitting lid.[3] This container must also be clearly labeled as "Chemotherapeutic Waste." Under no circumstances should liquid chemotherapeutic waste be poured down the drain or into the sanitary sewer.[3]

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated chemotherapy sharps container.[3]

2. Distinction Between Bulk and Trace Contamination:

For facilities with established protocols for chemotherapeutic waste, it is important to distinguish between bulk and trace contamination.

  • Bulk Chemotherapy Waste: This includes any amount of this compound that is more than residual, such as unused portions of the compound or heavily contaminated items.[5] These materials must be disposed of through a licensed hazardous waste contractor.

  • Trace Chemotherapy Waste: This refers to items with only residual amounts of the drug, such as empty containers (less than 3% of the original volume remaining), used gloves, and gowns.[5] These items are typically placed in yellow "trace chemotherapy" waste containers for incineration.[5]

3. Accidental Spill Cleanup:

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, absorb any liquid with an inert, finely-powdered material like diatomite or universal binders.[1]

  • Carefully sweep or scoop up the absorbed material and any solid powder, minimizing dust generation.

  • Place all cleanup materials into a designated "Chemotherapeutic Waste" container.

  • Decontaminate the spill surface by scrubbing with alcohol.[1]

4. Final Disposal:

  • All collected chemotherapeutic waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]

  • Ensure that all waste containers are properly sealed and labeled before pickup.

  • Follow all prevailing country, federal, state, and local regulations for the disposal of chemical waste.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dihydrocephalomannine_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled 'Chemotherapeutic Waste' Container (Yellow Bag) solid_waste->solid_container ehs_contact Contact EH&S or Licensed Waste Contractor solid_container->ehs_contact liquid_container Collect in Sealed, Labeled 'Chemotherapeutic Waste' Container liquid_waste->liquid_container liquid_container->ehs_contact sharps_container Place in Chemotherapy Sharps Container sharps_waste->sharps_container sharps_container->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment while maintaining regulatory compliance.

References

Personal protective equipment for handling Dihydrocephalomannine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Dihydrocephalomannine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance, another indicates potential for skin and eye irritation, as well as respiratory tract irritation.[1][2] Given that this compound is an analog of the cytotoxic drug Paclitaxel, a conservative approach to safety is imperative.[3]

The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Storage - Single pair of chemotherapy-rated gloves
Weighing and Aliquoting (in a containment device) - Double pair of chemotherapy-rated gloves- Disposable gown- Safety goggles with side-shields- N95 respirator
In Vitro/In Vivo Administration - Double pair of chemotherapy-rated gloves- Disposable gown- Safety goggles with side-shields or face shield- N95 respirator
Waste Disposal - Double pair of chemotherapy-rated gloves- Disposable gown
Spill Cleanup - Double pair of chemotherapy-rated gloves- Disposable gown- Safety goggles with side-shields and face shield- N95 or higher respirator

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receiving and Inspection
  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear a single pair of chemotherapy-rated gloves during inspection.

  • If the package is compromised, treat it as a spill and follow the spill response protocol.

  • Verify that the container is properly labeled and sealed.

Storage
  • Store this compound in a designated, clearly labeled, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Preparation and Use
  • All handling of open containers of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure adequate ventilation in the work area.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the compound, use a containment balance enclosure if available.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered cytotoxic waste.

  • Containment:

    • Place all solid waste into a designated, leak-proof, and puncture-resistant container with a tight-fitting lid.

    • The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."

    • Liquid waste should be collected in a sealed, compatible container, also clearly labeled.

  • Disposal:

    • Dispose of all this compound waste in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.

    • Do not dispose of this material down the drain or in the regular trash.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and responding to a spill.

Standard_Operating_Procedure_for_Handling_this compound Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh/Aliquot Compound B->C D Perform Experiment C->D E Decontaminate Work Surface D->E F Segregate and Label Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Standard Operating Procedure for Handling this compound

Spill_Response_Procedure_for_this compound Spill Response Procedure for this compound cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps A Alert Others in the Area B Evacuate the Immediate Area if Necessary A->B C Don Spill Response PPE B->C D Contain the Spill with Absorbent Material C->D E Carefully Collect Contaminated Material D->E F Decontaminate the Spill Area E->F G Package and Label Spill Waste F->G H Doff PPE and Wash Hands G->H I Report the Spill to EHS H->I

Spill Response Procedure for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。